molecular formula C5H7NO2 B183162 5-Ethyl-isoxazol-3-OL CAS No. 10004-45-2

5-Ethyl-isoxazol-3-OL

Cat. No.: B183162
CAS No.: 10004-45-2
M. Wt: 113.11 g/mol
InChI Key: COJBJDILSDCGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-isoxazol-3-OL is a versatile isoxazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and pesticide research. This compound is part of a class of heterocycles known for their significant biological activity. Specifically, isoxazol-3-ol derivatives have been investigated as core structures for developing acetylcholinesterase (AChE) inhibitors . These inhibitors are a crucial area of study for creating new insecticides, with research focusing on compounds active against resistant strains of mosquitoes like Anopheles gambiae , the malaria vector . The structure allows for further functionalization, making it a building block for synthesizing various carbamate and carboxamide derivatives to explore structure-activity relationships . Researchers value this compound for developing novel active ingredients targeting resistant pests. Handle with appropriate safety precautions. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBJDILSDCGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473955
Record name 5-ETHYL-ISOXAZOL-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10004-45-2
Record name 5-Ethyl-3(2H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10004-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ETHYL-ISOXAZOL-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,2-oxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-isoxazol-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Ethyl-isoxazol-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 3-hydroxy-5-methylisoxazole, to provide reasonable estimations for its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

This compound, a substituted isoxazole, is a heterocyclic compound with the molecular formula C₅H₇NO₂. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The "-ol" suffix indicates the presence of a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with its keto form, 5-Ethylisoxazol-3(2H)-one.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-ethylisoxazol-3-ol
CAS Number 10004-45-2
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
SMILES CCC1=CC(=O)NO1
InChI InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)

Physicochemical Properties

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueReference/Basis
Melting Point ~80-90 °CBased on the melting point of 3-hydroxy-5-methylisoxazole (84-88 °C)[1]. The ethyl group may slightly alter this value.
Boiling Point Not availableData for the methyl analog is also unavailable[2]. High polarity and hydrogen bonding suggest a relatively high boiling point.
Solubility Soluble in water and polar organic solvents3-hydroxy-5-methylisoxazole is soluble in water (85 g/L at 25 °C) and soluble in alcohol, acetone, THF, and chloroform[3]. Similar solubility is expected for the ethyl analog.
pKa Not availableExpected to be a weak acid due to the hydroxyl group.

Tautomerism

A critical chemical property of 3-hydroxyisoxazoles is their existence as a mixture of tautomers: the hydroxy form (this compound) and the keto form (5-Ethylisoxazol-3(2H)-one). The equilibrium between these two forms is influenced by the solvent and the physical state.

tautomerism cluster_enol This compound (Hydroxy Form) cluster_keto 5-Ethylisoxazol-3(2H)-one (Keto Form) enol enol keto keto enol->keto Equilibrium

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis

The most common and versatile method for the synthesis of 3-hydroxyisoxazoles is the Claisen isoxazole synthesis, which involves the condensation of a β-keto ester with hydroxylamine.

General Claisen Isoxazole Synthesis

This method provides a direct route to 5-substituted-3-hydroxyisoxazoles. The reaction of ethyl 3-oxopentanoate with hydroxylamine is the most probable synthetic route for this compound.

Reaction Scheme:

Ethyl 3-oxopentanoate + Hydroxylamine → this compound + Ethanol + Water

Detailed Methodology (General Procedure):

  • Preparation of the β-keto ester: Ethyl 3-oxopentanoate can be synthesized via the Claisen condensation of ethyl propionate.

  • Reaction with Hydroxylamine:

    • A solution of ethyl 3-oxopentanoate in a suitable solvent (e.g., ethanol) is prepared.

    • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) is added to the β-keto ester solution.

    • The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The crude product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Condensation Condensation Ethyl 3-oxopentanoate->Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Condensation Room Temperature or Gentle Heating Room Temperature or Gentle Heating Room Temperature or Gentle Heating->Condensation Acidification (e.g., HCl) Acidification (e.g., HCl) Crude Product Crude Product Acidification (e.g., HCl)->Crude Product Filtration Filtration Filtration->Crude Product Recrystallization Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound Condensation->Crude Product Reaction Crude Product->Purified this compound Purification

Caption: General workflow for the Claisen synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Ethyl group: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region. - Isoxazole ring proton: A singlet for the proton at the C4 position. - OH/NH proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR - Ethyl group: Two signals in the aliphatic region. - Isoxazole ring carbons: Three signals for the C3, C4, and C5 carbons. The C3 and C5 carbons would be deshielded due to their attachment to heteroatoms.
IR Spectroscopy - O-H/N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the hydroxyl/amide proton. - C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹. - C=N stretch: An absorption in the region of 1600-1650 cm⁻¹. - N-O stretch: An absorption band around 1100-1200 cm⁻¹[4][5].
Mass Spectrometry - Molecular Ion (M+): A peak corresponding to the molecular weight of 113.11. - Fragmentation: Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the isoxazole ring.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement of this compound in any signaling pathways. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research would be required to elucidate any potential therapeutic applications of this specific compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is limited, its chemical properties and structure can be reasonably inferred from its close analogs. The established synthetic route via the Claisen condensation provides a reliable method for its preparation, enabling further studies into its biological activity and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support future research on this and related isoxazole derivatives.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific physicochemical characteristics of 5-Ethyl-isoxazol-3-ol is limited. This guide provides a framework for its characterization, including detailed experimental protocols for key properties and data for a structurally related compound for comparative purposes.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] A thorough understanding of the physicochemical properties of novel isoxazole derivatives, such as this compound, is crucial for their development as potential therapeutic agents.

Physicochemical Data

While specific experimental values for this compound are not readily found in the cited literature, the following tables provide a template for their systematic recording. For comparative reference, computationally derived data for the related compound 5-Ethylbenzo[d]isoxazol-3-ol are presented.[3][4]

Table 1: Physicochemical Data for 5-Ethylbenzo[d]isoxazol-3-ol (CAS: 2060007-74-9) [3][4]

PropertyValueSource
Molecular FormulaC₉H₉NO₂[3]
Molecular Weight163.17 g/mol [3]
LogP2.0958[3]
Topological Polar Surface Area (TPSA)46.26 Ų[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bonds1[3]

Table 2: Template for Physicochemical Data of this compound

PropertyExperimental ValueMethod
Melting Point (°C)
Boiling Point (°C)
pKa
Aqueous Solubility (mg/mL)
LogP

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.[5] A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method [5]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing high-boiling point oil) or a melting point apparatus.[5]

  • Heating: The heating bath is heated slowly and uniformly, with constant stirring to ensure even temperature distribution. The heating rate should be reduced to 1-2°C per minute near the expected melting point.[5]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range.[7]

  • Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

  • Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.

  • Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode. The solution is titrated with a standardized solution of 0.1 M sodium hydroxide (for acidic compounds) or 0.1 M hydrochloric acid (for basic compounds). The pH is recorded at regular intervals after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. At the half-equivalence point, the pH is equal to the pKa.

  • Replicates: A minimum of three titrations are performed to ensure the reliability of the results, and the average pKa value is calculated.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a key determinant of a drug's absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which influences its ability to cross biological membranes. It is typically measured as the ratio of the concentration of the compound in an organic phase (n-octanol) to its concentration in an aqueous phase.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-octanol and water are mutually saturated by stirring them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in either the n-octanol or aqueous phase. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a new chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint pKa pKa Determination Structure->pKa Solubility Solubility Assessment Structure->Solubility LogP LogP Measurement Structure->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis pKa->DataAnalysis Solubility->DataAnalysis LogP->DataAnalysis

Caption: Workflow for the synthesis and physicochemical characterization of a compound.

This guide provides a comprehensive overview of the necessary steps to fully characterize the physicochemical properties of this compound. The provided protocols and workflow are intended to guide researchers in generating the critical data needed for drug development and scientific investigation.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the primary synthesis pathways for 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole ring is a key scaffold in numerous bioactive molecules and pharmaceuticals.[1][2][3] This guide details the core chemical reactions, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible synthesis. Visual diagrams of the synthetic route and experimental workflow are included to enhance understanding.

Core Synthesis Pathway: Cyclocondensation

The most direct and widely employed method for synthesizing 5-substituted-isoxazol-3-ols is the cyclocondensation reaction between a β-keto ester and hydroxylamine.[4] For the specific synthesis of this compound, the key precursors are Ethyl 3-oxopentanoate and hydroxylamine .

The reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring. This method is highly effective for generating the isoxazol-3-ol tautomer, although the corresponding 5-isoxazolone can sometimes be a byproduct.[4]

Primary Synthesis Route

The reaction involves the condensation of Ethyl 3-oxopentanoate with hydroxylamine hydrochloride in the presence of a base. The base is required to liberate the free hydroxylamine from its hydrochloride salt and to facilitate the cyclization process.

Synthesis_Pathway reactant1 Ethyl 3-oxopentanoate reaction_node + reactant1->reaction_node reactant2 Hydroxylamine Hydrochloride (NH2OH·HCl) reactant2->reaction_node base Base (e.g., NaOAc, NaOH) base->reaction_node Solvent (e.g., Ethanol/Water) product This compound byproduct H2O + EtOH + Salt product_node reaction_node->product_node Reflux product_node->product product_node->byproduct

Caption: Primary synthesis pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous isoxazole formations.[5][6][7]

Materials and Reagents
  • Ethyl 3-oxopentanoate (1 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)

  • Sodium acetate (or an equivalent base like KOH) (1.5 mmol, 1.5 eq)

  • Ethanol (10 mL)

  • Water

  • Diethyl ether

  • 6N Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Addition of Reactant: To this stirring solution, add Ethyl 3-oxopentanoate (1.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 6N HCl (1 x 15 mL) to remove any unreacted amine bases, followed by saturated brine solution (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware dissolve 1. Dissolve NH2OH·HCl & NaOAc in Ethanol/Water start->dissolve add_ester 2. Add Ethyl 3-oxopentanoate dissolve->add_ester reflux 3. Heat to Reflux (4-6h) Monitor via TLC add_ester->reflux cool 4. Cool to Room Temperature reflux->cool evaporate 5. Evaporate Ethanol cool->evaporate extract 6. Extract with Diethyl Ether evaporate->extract wash 7. Wash Organic Layer (HCl, Brine) extract->wash dry 8. Dry (MgSO4) & Filter wash->dry concentrate 9. Concentrate to yield Crude Product dry->concentrate purify 10. Purify by Recrystallization concentrate->purify end End: Pure this compound purify->end

Caption: Step-by-step experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-substituted-isoxazol-3-ols via the cyclocondensation pathway. These values are based on analogous syntheses reported in the literature and serve as a guideline for optimizing the synthesis of this compound.[2][5][7]

ParameterValue / RangeNotes
Reactant Ratio 1 : 1.2 - 1.5(β-keto ester : Hydroxylamine HCl)
Base Sodium Acetate, KOHAn equivalent or slight excess of base is used.
Solvent Ethanol/WaterAqueous medium often improves yields.[2]
Reaction Temperature 80 - 90 °C (Reflux)Heating is required to drive the reaction.
Reaction Time 4 - 12 hoursMonitored by TLC for completion.
Typical Yield 60 - 85%Yields are dependent on purification efficiency.
Purity >95%After recrystallization.

References

Spectroscopic Characterization of 3-Hydroxy-5-alkylisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, valued for their diverse pharmacological activities. A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships and ensuring the quality of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth look at the expected spectroscopic data for 3-hydroxy-5-alkylisoxazoles, using 3-Hydroxy-5-methylisoxazole as a prime example, and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxy-5-methylisoxazole. This data is compiled from typical values for isoxazole derivatives and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 3-Hydroxy-5-methylisoxazole
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~9.5 - 11.0 (broad s, 1H)-OH (hydroxyl proton)~170 - 175C3 (carbon bearing -OH)
~5.8 - 6.2 (s, 1H)H4 (isoxazole ring proton)~160 - 165C5 (carbon bearing alkyl group)
~2.2 - 2.5 (s, 3H)-CH₃ (methyl protons)~95 - 105C4 (isoxazole ring carbon)
~10 - 15-CH₃ (methyl carbon)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 3-Hydroxy-5-methylisoxazole
IR Spectroscopy Mass Spectrometry (Electron Ionization - EI)
Wavenumber (cm⁻¹) Assignment m/z (mass-to-charge ratio) Assignment
3400 - 3200 (broad)O-H stretch (hydroxyl group)99[M]⁺ (Molecular ion)
3100 - 3000C-H stretch (aromatic/vinyl)84[M - CH₃]⁺
2950 - 2850C-H stretch (aliphatic)71[M - CO]⁺ or [M - N₂]⁺
~1650C=N stretch (isoxazole ring)56[M - CH₃ - CO]⁺ or [M - CH₃ - N₂]⁺
~1580C=C stretch (isoxazole ring)43[CH₃CO]⁺
~1450C-H bend (methyl)
~1200C-O stretch (hydroxyl)
~1100N-O stretch (isoxazole ring)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or ESI.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel isoxazole derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Isoxazole Derivatives cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 5-Alkyl-isoxazol-3-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_processing Data Processing & Interpretation nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Confirmation data_processing->structure_elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of isoxazole derivatives.

References

Solubility Profile of 5-Ethyl-isoxazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document combines general principles of isoxazole chemistry with established methodologies to offer a predictive solubility profile and standardized testing protocols.

Predicted Solubility of this compound

The solubility of organic compounds is governed by the principle of "like dissolves like." The structure of this compound, featuring a polar isoxazole ring with a hydroxyl group and a nonpolar ethyl group, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the hydroxyl group, allows for hydrogen bonding with polar solvents.[1] Conversely, the ethyl group contributes to its lipophilicity, potentially enabling dissolution in less polar organic solvents.

Based on the general solubility of isoxazole derivatives, this compound is expected to exhibit greater solubility in polar solvents.[1] A predicted qualitative solubility profile is presented in the table below. It is crucial to note that these are estimations and experimental verification is required for quantitative assessment.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately SolubleThe hydroxyl and isoxazole moieties can form hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe polar nature of these solvents can effectively solvate the polar regions of the molecule. DMSO is often a good initial solvent for challenging compounds.[2]
Nonpolar Hexane, TolueneSparingly SolubleThe nonpolar ethyl group may allow for some interaction, but the overall polarity of the molecule is likely to limit solubility in nonpolar solvents.
Acidic (Aqueous) 5% HCl (aq)Likely SolubleThe basic nitrogen atom in the isoxazole ring can be protonated, forming a more soluble salt.
Basic (Aqueous) 5% NaOH (aq)Likely SolubleThe acidic hydroxyl group can be deprotonated to form a phenoxide-like salt, which would be more soluble in aqueous base.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of reaching equilibrium saturation.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Hexane, 5% HCl, 5% NaOH)

  • Small, sealable glass vials or test tubes

  • Analytical balance

  • Vortex mixer or shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute filtered sample F->G I Analyze samples and standards (e.g., HPLC) G->I H Prepare calibration standards H->I J Calculate concentration I->J K Final Solubility Value J->K Express as solubility (mg/mL or mol/L)

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Role in Drug Discovery

Isoxazole derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The solubility of a lead compound like this compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy.

The following diagram illustrates a simplified, logical workflow for the early-stage drug discovery process involving a novel isoxazole derivative.

G Drug Discovery Workflow for Isoxazole Derivatives A Compound Synthesis (this compound) B Physicochemical Profiling A->B E In Vitro Biological Screening A->E C Solubility Assessment B->C D Permeability Assessment B->D C->E D->E F Hit Identification E->F G Lead Optimization (Structure-Activity & Structure-Property Relationship) F->G H In Vivo Efficacy & Safety Studies G->H I Preclinical Candidate Selection H->I

Caption: A logical flow diagram for an early-phase drug discovery process.

References

Tautomeric Forms of 5-Ethyl-isoxazol-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of the tautomeric equilibrium is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets.

Introduction to Tautomerism in 3-Hydroxyisoxazoles

This compound belongs to the class of 3-hydroxyisoxazoles, which are known to exist in a tautomeric equilibrium between three primary forms: the aromatic hydroxy form (OH-form), and two non-aromatic isoxazolone forms, the NH-form and the CH-form. The position of this equilibrium is influenced by factors such as the substitution pattern on the isoxazole ring, the solvent, and the physical state (solid or solution).

Theoretical studies on the parent 3-hydroxyisoxazole suggest that the hydroxy form is the most stable tautomer in the gas phase and is also predominant in aqueous solutions, a finding that is in agreement with experimental observations.[1] However, for substituted analogs, the relative stabilities can shift. Generally, the isoxazol-5(4H)-one form is considered the more stable and is the predominantly isolated tautomer in both the solid state and in solution.[2]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as a dynamic interplay between the three potential tautomers:

  • This compound (OH-form or enol form): An aromatic structure.

  • 5-Ethyl-isoxazol-3(2H)-one (NH-form): A non-aromatic keto form.

  • 5-Ethyl-isoxazol-3(4H)-one (CH-form): A non-aromatic keto form.

The equilibrium between these forms is a critical consideration in the design and development of molecules based on this scaffold.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

Table 1: Predicted Spectroscopic Data for Tautomers of this compound
Tautomer1H NMR (Predicted Chemical Shifts, ppm)13C NMR (Predicted Chemical Shifts, ppm)Key IR Bands (cm-1)
OH-form H4: ~6.0-6.5 (s)CH2: ~2.6-2.8 (q)CH3: ~1.2-1.4 (t)OH: broad, variableC3: ~160-165C4: ~95-100C5: ~170-175CH2: ~20-25CH3: ~10-153200-3600 (br, O-H)~1620 (C=N)~1580 (C=C)
NH-form H4: ~3.5-4.0 (s)CH2: ~2.5-2.7 (q)CH3: ~1.1-1.3 (t)NH: broad, variableC3: ~170-175 (C=O)C4: ~40-45C5: ~165-170CH2: ~20-25CH3: ~10-153100-3400 (br, N-H)~1700 (C=O)~1640 (C=N)
CH-form H4: ~3.8-4.2 (t)CH2: ~2.4-2.6 (q)CH3: ~1.0-1.2 (t)C3: ~160-165 (C=N)C4: ~45-50C5: ~175-180 (C=O)CH2: ~20-25CH3: ~10-15~1750 (C=O)~1650 (C=N)

Note: These are estimated values based on data from analogous structures and general principles of NMR and IR spectroscopy. Actual experimental values may vary.

Table 2: Predicted pKa Values and Relative Stabilities
TautomerPredicted pKaPredicted Relative Stability in Apolar SolventsPredicted Relative Stability in Polar Solvents
OH-form ~ 4-5 (acidic)More stableLess stable
NH-form ~ 9-10 (less acidic)Less stableMore stable
CH-form Weakly acidicGenerally least stableGenerally least stable

Note: The keto-enol equilibrium is known to be solvent-dependent. In polar solvents, the more polar keto tautomers (NH and CH forms) are generally favored.[3]

Experimental Protocols

As the isoxazolone forms are often more stable, synthetic and characterization efforts typically focus on these tautomers.

General Synthesis of 5-Ethyl-isoxazol-3(4H)-one

A common method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component reaction.[4][5]

Materials:

  • Propionaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Catalyst (e.g., L-valine, 10 mol%)[6]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of propionaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (5 mL), add hydroxylamine hydrochloride (1 mmol) and L-valine (0.1 mmol).

  • Stir the reaction mixture at room temperature or gentle heating and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants Propionaldehyde Propionaldehyde Reaction One-Pot Reaction (Ethanol, RT/Heat) Propionaldehyde->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction HydroxylamineHCl Hydroxylamine HCl HydroxylamineHCl->Reaction Catalyst Catalyst Catalyst->Reaction Workup Work-up (Filtration/Concentration) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 5-Ethyl-isoxazol-3(4H)-one Purification->Product

Caption: Experimental workflow for the synthesis of 5-Ethyl-isoxazol-3(4H)-one.
Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To determine the proton environment of the molecule. The presence and splitting patterns of signals corresponding to the ethyl group and the proton at the C4 position will be indicative of the tautomeric form.

  • 13C NMR: To identify the number of unique carbon atoms and their chemical environments. The chemical shift of the carbonyl carbon and the C3, C4, and C5 carbons of the isoxazole ring are diagnostic for the specific tautomer.

Infrared (IR) Spectroscopy:

  • To identify the functional groups present in the molecule. Characteristic absorption bands for C=O, N-H, O-H, and C=N bonds will help in distinguishing between the tautomeric forms.

Mass Spectrometry (MS):

  • To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

Signaling Pathways and Logical Relationships

The tautomeric state of a drug molecule can significantly impact its interaction with biological targets. For instance, the ability of a tautomer to act as a hydrogen bond donor or acceptor can be critical for binding to a protein's active site.

Signaling_Pathway cluster_tautomers Tautomeric Forms OH_form OH-form (H-bond donor/acceptor) Receptor Biological Target (e.g., Enzyme Active Site) OH_form->Receptor Interaction NH_form NH-form (H-bond donor/acceptor) NH_form->Receptor Interaction CH_form CH-form (H-bond acceptor) CH_form->Receptor Interaction Binding Binding Affinity & Pharmacological Activity Receptor->Binding

Caption: Influence of tautomeric forms on biological activity.

Conclusion

The tautomerism of this compound is a key chemical feature that must be considered in its application in drug discovery and development. While the isoxazolone forms are generally more stable, the presence and potential biological activity of the hydroxy tautomer should not be overlooked. A thorough characterization of the tautomeric composition under relevant physiological conditions is essential for a complete understanding of the molecule's structure-activity relationship. This guide provides a foundational understanding and practical approaches for researchers working with this important heterocyclic scaffold.

References

A Comprehensive Literature Review of 3,5-Disubstituted Isoxazoles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a "privileged structure," the isoxazole scaffold is a key component in numerous clinically used drugs and serves as a versatile template for the design of novel therapeutic agents. Among the various substituted isoxazoles, the 3,5-disubstituted analogues represent a particularly important class, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive review of the recent advances in the synthesis and biological evaluation of 3,5-disubstituted isoxazoles, with a focus on detailed experimental protocols, quantitative biological data, and the underlying signaling pathways.

Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole core can be achieved through several synthetic strategies. The most prevalent methods include 1,3-dipolar cycloaddition reactions, the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine, and the transformation of β-nitroenones.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the regioselective synthesis of 3,5-disubstituted isoxazoles. The nitrile oxide is typically generated in situ from an aldoxime precursor using an oxidizing agent or by the dehydrohalogenation of a hydroximoyl halide.

A representative one-pot, three-component process for the synthesis of 3,5-disubstituted isoxazoles is as follows:

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent such as a deep eutectic solvent (e.g., ChCl:urea 1:2, 1 mL), hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol) are added. The resulting mixture is stirred at 50°C for one hour.

  • Nitrile Oxide Generation: N-chlorosuccinimide (NCS) (400 mg, 3 mmol) is added to the mixture, and the reaction is continued for three hours at 50°C to generate the hydroximoyl chloride intermediate, which then forms the nitrile oxide upon base-promoted elimination.

  • Cycloaddition: The corresponding terminal alkyne (2 mmol) is added to the reaction mixture, which is then stirred for an additional four hours at 50°C.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL). The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

G Aldehyde Aldehyde Oxime Aldoxime Aldehyde->Oxime Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Oxime Base1 Base (e.g., NaOH) Base1->Oxime NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide NCS NCS NCS->NitrileOxide Base2 Base Base2->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

1,3-Dipolar Cycloaddition Workflow
Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for the synthesis of 3,5-diaryl isoxazoles. The reaction proceeds through the condensation of the chalcone with hydroxylamine hydrochloride, typically in the presence of a base.

A general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones is as follows:

  • Reaction Setup: A mixture of the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.02 mol) is dissolved in methanol.

  • Cyclization: A small amount of an alcoholic solution of sodium hydroxide is added to the mixture, which is then refluxed for 8 hours at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from methanol to yield the pure 3,5-disubstituted isoxazole.[1]

G Chalcone Chalcone Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Isoxazole Base Base (e.g., NaOH) Base->Isoxazole

Synthesis from Chalcones Workflow
Synthesis from β-Nitroenones

β-Nitroenones can be efficiently converted to 3,5-disubstituted isoxazoles through a domino reductive Nef reaction and cyclization. This method offers a facile route to these heterocycles under mild conditions.[2][3]

A typical procedure for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones is as follows:

  • Reaction Setup: A solution of the appropriate β-nitroenone (1 mmol) and tin(II) chloride dihydrate (2 mmol) in ethyl acetate (13 mL) is prepared.

  • Microwave Irradiation: The reaction mixture is irradiated in a microwave oven at 90°C for 2 hours.

  • Work-up: The solution is transferred to a separatory funnel, treated with a 0.5 N aqueous solution of HCl (30 mL), and extracted with fresh ethyl acetate (3 x 30 mL).

  • Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography (Hexane:EtOAc = 95:5) to give the corresponding 3,5-disubstituted isoxazole.[4]

Biological Activities and Therapeutic Potential

3,5-Disubstituted isoxazoles have emerged as promising scaffolds in drug discovery due to their wide range of biological activities.

Anticancer Activity

Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles (IC₅₀ values in µM)

Compound IDR1R2Cell LineIC₅₀ (µM)Reference
1 4-OCH₃-C₆H₄Tyrosol-linkedK56255[5]
2 4-t-Bu-C₆H₄Tyrosol-linkedK56245[5]
3 4-Cl-C₆H₄Tyrosol-linkedK56254.5[5]
4 Unsubstituted PhenylTyrosol-linkedK56281[5]
5 3,4,5-trimethoxyphenyl3-methylthiophen-2-ylEAC-[6]

EAC: Ehrlich Ascites Carcinoma cells. Data indicates significant inhibition of tumor growth.

One notable mechanism of anticancer action for some 3,5-disubstituted isoxazoles is the modulation of the Akt, p38 MAPK, and Erk 1/2 signaling pathways, which are crucial for cell proliferation and survival in leukemia cells.[5]

G cluster_cell Cancer Cell Isoxazole 3,5-Disubstituted Isoxazole Akt Akt Isoxazole->Akt p38 p38 MAPK Isoxazole->p38 Erk Erk 1/2 Isoxazole->Erk Proliferation Cell Proliferation & Survival Akt->Proliferation p38->Proliferation Erk->Proliferation

Modulation of Cancer Cell Signaling
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain 3,5-disubstituted isoxazoles have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7] These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.

Table 2: Anti-inflammatory Activity of a Selected 3,5-Disubstituted Isoxazole

CompoundTarget EnzymeActivityReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleLOX and COX-2Significant inhibitory activity[6]

The inhibition of COX and LOX pathways by these compounds reduces the production of inflammatory mediators, thereby alleviating the inflammatory response.

G ArachidonicAcid Arachidonic Acid LOX LOX ArachidonicAcid->LOX COX COX ArachidonicAcid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Isoxazole 3,5-Disubstituted Isoxazole Isoxazole->LOX Isoxazole->COX

Inhibition of Inflammatory Pathways
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 3,5-Disubstituted isoxazoles have demonstrated promising activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected 3,5-Disubstituted Isoxazoles (MIC values in µg/mL)

Compound IDR1R2OrganismMIC (µg/mL)Reference
18b 5-fluoro-1H-indol-3-yl5-bromothiophen-2-ylBacillus subtilis-
18b 5-fluoro-1H-indol-3-yl5-bromothiophen-2-ylAspergillus niger-

Specific MIC values for compound 18b were noted as promising but not explicitly quantified in the provided search result.

The antimicrobial activity of these compounds highlights their potential as leads for the development of new anti-infective drugs.

Conclusion

3,5-Disubstituted isoxazoles represent a versatile and highly valuable class of heterocyclic compounds with significant therapeutic potential. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse libraries of analogues for structure-activity relationship studies. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores the importance of this scaffold in modern drug discovery. Further exploration of their mechanisms of action and optimization of their pharmacokinetic and pharmacodynamic properties will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of 3,5-disubstituted isoxazoles.

References

The Multifaceted Mechanisms of Action of Isoxazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have led to the development of a diverse array of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the core mechanisms of action of isoxazole-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Isoxazole derivatives have demonstrated remarkable versatility in combating cancer, engaging a variety of molecular targets and signaling pathways to induce cancer cell death and inhibit tumor growth.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation.

A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[1][2] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades. Furthermore, many isoxazole derivatives have been shown to inhibit tubulin polymerization , a critical process for microtubule formation and cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2]

Another significant avenue of anticancer activity is the inhibition of protein kinases , enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[1] By targeting specific kinases, isoxazole compounds can disrupt signaling pathways essential for tumor growth and survival. Additionally, some derivatives act as aromatase inhibitors , blocking the production of estrogens and thereby showing efficacy in hormone-dependent cancers.[1][2] The targeting of other crucial cellular proteins, such as heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR), further underscores the broad-spectrum anticancer potential of this chemical class.[1]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various isoxazole derivatives against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Isoxazolo-Indole2H-Isoxazolo[4,5-B]indole derivativeVariousNot Specified[5]
3,5-Disubstituted IsoxazoleDerivative 4c (from tyrosol)U87 (Glioblastoma)67.6[4]
3,5-Disubstituted IsoxazoleDerivative 4b (from tyrosol)U87 (Glioblastoma)42.8[4]
3,5-Disubstituted IsoxazoleDerivative 4a (from tyrosol)U87 (Glioblastoma)61.4[4]
Monoterpene IsoxazolineDerivative 16aHT1080 (Fibrosarcoma)16.1[4]
Monoterpene IsoxazolineDerivative 16bHT1080 (Fibrosarcoma)10.72[4]
Monoterpene IsoxazolineDerivative 16cHT1080 (Fibrosarcoma)9.02[4]
Diosgenin-based IsoxazoleCompound 24MCF-7 (Breast Cancer)9.15 ± 1.30[4]
Diosgenin-based IsoxazoleCompound 24A549 (Lung Cancer)14.92 ± 1.70[4]
Curcumin IsoxazoleCompound 40MCF-7 (Breast Cancer)3.97[4]
4-(Trifluoromethyl)isoxazoleTTI-4MCF-7 (Breast Cancer)2.63[6]
Isoxazole-based CarboxamideCompound 3cLeukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)Potent at 10 µM (%GI = 70.79-92.21)[7]
Isoxazole DerivativeCompound IMCF-7 (Breast Cancer)2.3 - 9.5[8]
Isoxazole DerivativeCompound IIMCF-7 (Breast Cancer)2.3 - 9.5[8]
Isoxazole DerivativeCompound IIIMCF-7 (Breast Cancer)2.3 - 9.5[8]
Isoxazole Derivative2bHep3B (Hepatocellular Carcinoma)2.774 ± 0.53 µg/ml[9]
Isoxazole Derivative2cMCF-7 (Breast Cancer)1.59 ± 1.60 µg/ml[9]
3,5-Diamino-4-(phenylazo)isoxazole1aPC3 (Prostate Cancer)53.96 ± 1.732[9]
3,5-Diamino-4-(phenylazo)isoxazole1bPC3 (Prostate Cancer)47.27 ± 1.675[9]
3,5-Diamino-4-(phenylazo)isoxazole1dPC3 (Prostate Cancer)38.63 ± 1.587[9]

Signaling Pathway Visualization: Apoptosis Induction by Isoxazole Compounds

apoptosis_pathway isoxazole Isoxazole Compound receptor Death Receptor (e.g., Fas, TNFR) isoxazole->receptor Binds/Activates mitochondrion Mitochondrion isoxazole->mitochondrion Induces Stress bcl2 Bcl-2 isoxazole->bcl2 Inhibits cell_membrane Cell Membrane caspase8 Pro-caspase-8 receptor->caspase8 Activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bax Bax bax->mitochondrion Promotes Permeabilization bcl2->bax Inhibits caspase9 Pro-caspase-9 cytochrome_c->caspase9 Activates caspase8_active Caspase-8 caspase3 Pro-caspase-3 caspase8_active->caspase3 Cleaves caspase9_active Caspase-9 caspase9_active->caspase3 Cleaves caspase3_active Caspase-3 apoptosis Apoptosis caspase3_active->apoptosis Executes anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins Produces leukotrienes Leukotrienes lox->leukotrienes Produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation isoxazole_cox Isoxazole (COX Inhibitor) isoxazole_cox->cox Inhibits isoxazole_lox Isoxazole (LOX Inhibitor) isoxazole_lox->lox Inhibits antimicrobial_workflow start Start: Isoxazole Compound Library prep_culture Prepare Microbial Cultures (Bacteria/Fungi) start->prep_culture prep_compound Prepare Compound Dilutions start->prep_compound mic_assay Perform Broth Microdilution Assay (96-well plate) prep_culture->mic_assay prep_compound->mic_assay incubation Incubate at Optimal Temperature (e.g., 37°C for 18-24h) mic_assay->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic mbc_assay Subculture from clear wells onto agar plates read_mic->mbc_assay Proceed to MBC (Optional) end End: Determine Antimicrobial Potency read_mic->end incubation2 Incubate Agar Plates mbc_assay->incubation2 read_mbc Read MBC (Lowest concentration with no growth) incubation2->read_mbc read_mbc->end

References

The Isoxazole Core: A Comprehensive Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, from antibiotics to anti-inflammatory drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of isoxazole synthesis, offering detailed experimental protocols for core synthetic methodologies and a comparative analysis of their outcomes.

A Historical Perspective: From Claisen's Discovery to Modern Methodologies

The journey of isoxazole synthesis began in the late 19th and early 20th centuries. The pioneering work of German chemist Ludwig Claisen laid the foundation for isoxazole chemistry. In 1888, he first recognized the cyclic structure of an isoxazole derivative, and in 1903, he reported the first synthesis of the parent isoxazole.[1] This classical approach, now known as the Claisen isoxazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Over the decades, the synthetic repertoire for accessing the isoxazole core has expanded significantly. A major breakthrough was the development of the 1,3-dipolar cycloaddition reaction by Rolf Huisgen in the mid-20th century. This powerful and highly versatile method, often referred to as the Huisgen cycloaddition, involves the reaction of a nitrile oxide with an alkyne or alkene, providing a direct and efficient route to isoxazoles and isoxazolines, respectively.

Modern advancements have further refined these classical methods and introduced novel strategies. These include the use of β-enamino diketones for enhanced regioselectivity in Claisen-type condensations, the development of one-pot, copper-catalyzed procedures for the synthesis of 3,5-disubstituted isoxazoles, and innovative approaches like the Machetti-De Sarlo reaction. These methods offer improved yields, milder reaction conditions, and greater control over the substitution pattern of the isoxazole ring.

Core Synthetic Methodologies: A Detailed Examination

This section provides a detailed overview of the most fundamental and widely employed methods for isoxazole synthesis, complete with experimental protocols and comparative data.

The Claisen Isoxazole Synthesis

The Claisen synthesis remains a fundamental and cost-effective method for preparing isoxazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine. The reaction typically proceeds by initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Generalized Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 eq.) to the solution. For less reactive dicarbonyls, a base such as sodium acetate or pyridine may be added to neutralize the hydrochloride and free the hydroxylamine.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion (monitored by TLC), cool the reaction mixture and pour it into cold water to precipitate the isoxazole product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted isoxazole.

Table 1: Synthesis of Various Isoxazoles via the Claisen Condensation

1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)
Acetylacetone3,5-DimethylisoxazoleHydroxylamine HCl, glacial acetic acid~16% (can be higher)
1,3-Diphenyl-1,3-propanedione3,5-DiphenylisoxazoleHydroxylamine HCl, ethanol, reflux99%
Ethyl acetoacetate3-Methyl-5-isoxazoloneHydroxylamine HCl, baseVaries

Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.

Logical Workflow for Claisen Isoxazole Synthesis

Claisen_Synthesis cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation Dicarbonyl->Reaction Hydroxylamine Hydroxylamine (from HCl salt) Hydroxylamine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (optional) Heat->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Isoxazole Purification->Product

Caption: Workflow for the Claisen isoxazole synthesis.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition is a powerful and versatile method for constructing the isoxazole ring. It is a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key feature of this method is the in situ generation of the often unstable nitrile oxide from stable precursors like aldoximes or primary nitro compounds.

Generalized Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This is a two-step, one-pot procedure involving the in situ generation of the nitrile oxide followed by cycloaddition.

Step 1: In situ Generation of Nitrile Oxide from an Aldoxime

  • Dissolution: Dissolve the aldoxime (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Addition of Halogenating Agent: Add a halogenating agent, most commonly N-chlorosuccinimide (NCS), to the solution. This converts the aldoxime to a hydroximoyl halide.

  • Addition of Base: Add a base, such as triethylamine or pyridine, to promote the elimination of HCl and form the nitrile oxide.

Step 2: Cycloaddition with an Alkyne

  • Addition of Alkyne: Add the alkyne (1.0-1.2 eq.) to the reaction mixture containing the in situ generated nitrile oxide.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress is monitored by TLC.

  • Work-up: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure isoxazole.

Table 2: Synthesis of Various Isoxazoles via Huisgen 1,3-Dipolar Cycloaddition

Nitrile Oxide Precursor (Aldoxime)AlkyneProductReaction ConditionsYield (%)
BenzaldoximePhenylacetylene3,5-DiphenylisoxazoleNCS, Et3N, DCM, rt60-80%
4-MethoxybenzaldoximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazoleChloramine-T, t-BuOH/H2O, Cu turningsVaries
AcetaldoximePropyne3,5-DimethylisoxazoleVariesVaries

Huisgen_Cycloaddition cluster_reactants Reactants Aldoxime Aldoxime NitrileOxide In situ Nitrile Oxide Generation Aldoxime->NitrileOxide NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Base Base (e.g., Et3N) Base->NitrileOxide Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Solvent Solvent (e.g., DCM) Solvent->NitrileOxide NitrileOxide->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Isoxazole Purification->Product

Caption: Reaction pathway for the TEMPO-catalyzed Machetti-De Sarlo reaction.

Conclusion

The synthesis of the isoxazole core has evolved from its initial discovery to a diverse and sophisticated field of organic chemistry. The classical Claisen condensation and the powerful Huisgen 1,3-dipolar cycloaddition remain central to the construction of this important heterocycle. Modern innovations, including catalytic and greener methodologies, have significantly enhanced the efficiency, selectivity, and applicability of isoxazole synthesis. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is paramount for the design and creation of novel isoxazole-containing therapeutic agents. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

References

Methodological & Application

Application Note and Protocol: Three-Component Synthesis of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the three-component synthesis of 5-ethyl-isoxazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method is a one-pot reaction involving the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde, followed by cyclization. This approach offers high atom economy and procedural simplicity. This application note includes a step-by-step experimental protocol, tabulated data from analogous syntheses, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents. The isoxazole ring system is a key structural motif in a variety of drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. The synthesis of substituted isoxazoles, such as this compound, is of significant interest to the pharmaceutical industry. Three-component reactions have emerged as a powerful and efficient strategy for the construction of such complex molecules from simple precursors in a single operation, adhering to the principles of green chemistry.[1][2][3][4][5] This protocol details a practical and accessible method for the synthesis of this compound.

Proposed Reaction Pathway

The synthesis of this compound can be achieved through a three-component reaction. The proposed mechanism involves the initial reaction of hydroxylamine with a β-ketoester, in this case, ethyl 3-oxopentanoate, to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The choice of reactants is crucial for obtaining the desired 5-ethyl substitution.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Oxime Oxime Intermediate Ethyl_3_oxopentanoate->Oxime Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Oxime Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Oxime Cyclized_Intermediate Cyclized Intermediate Oxime->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Proposed reaction pathway for the three-component synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from similar isoxazole syntheses.[1][2][3][4][5] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable aldehyde (e.g., paraformaldehyde)

  • Ethanol (or other suitable solvent)

  • Sodium acetate (or other suitable base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopentanoate (1.0 eq) and the selected aldehyde (1.1 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirring solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow

Experimental_Workflow A Reaction Setup: Dissolve reactants in solvent B Addition of Hydroxylamine HCl and Base A->B C Reflux Reaction B->C D Reaction Monitoring (TLC) C->D E Work-up: Solvent removal D->E Reaction Complete F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Purification: Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes representative quantitative data from published three-component syntheses of various isoxazole derivatives, which can be used as a benchmark for the expected outcome of the this compound synthesis.

Entryβ-KetoesterAldehydeCatalyst/BaseSolventTime (h)Yield (%)Reference
1Ethyl acetoacetateBenzaldehydeCitric AcidWater5-2470-90[6]
2Ethyl acetoacetateVarious aryl aldehydesSodium malonateWater0.5-285-96[4]
3Ethyl acetoacetateVarious aryl aldehydesGluconic acidWater0.5-1.580-92[7]
4Ethyl acetoacetateVarious aldehydesItaconic acid (ultrasound)Water0.2595[8]
5Ethyl acetoacetateVarious aldehydesPyruvic acidWater0.5-188-94[8]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydroxylamine hydrochloride is corrosive and toxic; avoid inhalation and skin contact.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the three-component synthesis of this compound. By following the outlined experimental procedures and leveraging the provided data and visualizations, researchers in drug discovery and organic synthesis can efficiently produce this valuable isoxazole derivative. The described method is robust, scalable, and aligns with the principles of green chemistry, making it a valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols for 5-Ethyl-isoxazol-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethyl-isoxazol-3-ol is a heterocyclic compound belonging to the isoxazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The isoxazole scaffold is present in several approved drugs, highlighting its importance as a privileged structure in drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in medicinal chemistry research. It covers synthetic methodologies, potential biological targets with available quantitative data for related compounds, and experimental protocols for biological evaluation.

Tautomerism

It is important to note that this compound can exist in tautomeric equilibrium with its corresponding isoxazol-5(4H)-one form. The predominant tautomer can depend on the solvent and substitution pattern. For the purpose of these notes, "this compound" will be used to refer to this tautomeric compound.

Data Presentation: Biological Activities of Related Isoxazole Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of structurally related isoxazole derivatives to provide a basis for potential applications.

Table 1: Anticancer and Enzyme Inhibitory Activities of Isoxazole Derivatives

Compound IDStructureTargetActivity (IC₅₀)Cell Line/Assay ConditionsReference
1 N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivativeFLT3 KinasePotent InhibitionMV4-11 xenograft model[1]
2 Isoxazole-based cambinol analogSIRT23-7 µMLymphoma and epithelial cancer cell lines[1]
3 Isoxazole-carboxamide derivative5-Lipoxygenase (5-LOX)8.47 µMIn vitro enzyme assay[2]
4 Isoxazole derivativep38 MAPK7 nM (JNK3), 4 nM (p38)Biochemical assay[3]
5 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivativeXanthine Oxidase (XO)0.13 µMEnzyme inhibition assay[4]
6 Isoxazole-oxazole hybridT-cell proliferation≤ 0.01 µMIn vitro assay[5]

Table 2: Receptor Modulation by Isoxazole Analogs

Compound IDStructureReceptorActivityAssayReference
7 4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorKᵢ = 49 nMReceptor binding assay[6]
8 1-bromo-4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazololGABA-A ReceptorKᵢ = 10 nMReceptor binding assay[6]
9 Isoxazole-4-carboxamide derivative (CIC-1)AMPA Receptor8-fold inhibitionWhole-cell patch clamp on HEK293t cells[7][8]
10 Bis(5-aminoisoxazole) derivativeAMPA ReceptorPotentiation at 10⁻¹¹ MPatch clamp on Purkinje neurons[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 5-alkyl-isoxazol-3-ols via the condensation of a β-keto ester with hydroxylamine.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethyl 3-oxopentanoate D Condensation Reaction in Ethanol A->D B Hydroxylamine Hydrochloride B->D C Sodium Ethoxide C->D E Acidification (e.g., HCl) D->E F Extraction with Ethyl Acetate E->F G Drying and Solvent Evaporation F->G H Recrystallization or Chromatography G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere.

  • To this solution, add ethyl 3-oxopentanoate (1 equivalent) dropwise at room temperature.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro GABA-A Receptor Binding Assay

This protocol outlines a general procedure to evaluate the binding affinity of this compound or its derivatives to the GABA-A receptor.

Workflow for GABA-A Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Brain Homogenate (e.g., rat cortex) D Incubate Brain Membranes, Radioligand, and Test Compound A->D B Prepare Test Compound (this compound) Solutions B->D C Prepare Radioligand (e.g., [³H]Muscimol) C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity on Filters (Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine IC₅₀ and Kᵢ values H->I

Caption: Experimental workflow for a GABA-A receptor binding assay.

Materials:

  • Rat brain cortex tissue

  • Tris-HCl buffer

  • [³H]Muscimol (radioligand)

  • This compound (test compound)

  • GABA (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay: In test tubes, add the prepared brain membranes, varying concentrations of the test compound (this compound), and a fixed concentration of [³H]Muscimol.

  • Non-specific Binding: To a set of tubes, add a high concentration of unlabeled GABA to determine non-specific binding.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway

Modulation of GABA-A Receptor Signaling

Based on the structural similarity of the isoxazol-3-ol scaffold to the neurotransmitter GABA, a primary putative mechanism of action for this compound is the modulation of GABA-A receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Isoxazolol This compound (Putative Modulator) Isoxazolol->GABA_A_Receptor Binds to Allosteric or Orthosteric Site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Putative modulation of GABA-A receptor signaling by this compound.

This diagram illustrates that upon binding of GABA to the GABA-A receptor, the chloride ion channel opens, leading to an influx of chloride ions. This influx results in hyperpolarization of the neuronal membrane, causing an inhibitory effect on neurotransmission. This compound may act as an agonist, antagonist, or allosteric modulator at this receptor, thereby influencing the degree of neuronal inhibition.

Disclaimer: The information provided in these application notes is for research and development purposes only. The biological activities and protocols are based on data from related compounds and general methodologies. Specific experimental conditions for this compound may require optimization. Researchers should conduct their own thorough investigations and safety assessments before use.

References

Protocol for Palladium-Catalyzed Hydrogenation of Isoxazoles: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the palladium-catalyzed hydrogenation of isoxazoles, a robust and widely utilized transformation in organic synthesis for the preparation of valuable β-enaminone intermediates. The reductive cleavage of the isoxazole N-O bond using palladium on carbon (Pd/C) as a heterogeneous catalyst is detailed. This method is noted for its efficiency, operational simplicity, and tolerance of various functional groups. This document outlines the general reaction, detailed experimental procedures for both atmospheric pressure hydrogenation and transfer hydrogenation, a summary of representative substrate scope with corresponding yields, and a discussion of the reaction mechanism. Safety precautions are also emphasized throughout the protocol.

Introduction

The isoxazole ring is a versatile heterocyclic motif present in numerous pharmaceuticals and agrochemicals. Its synthetic utility is significantly enhanced by its susceptibility to ring-opening reactions, which provide access to a variety of acyclic intermediates. Among these transformations, the palladium-catalyzed hydrogenation stands out as a key method for the reductive cleavage of the weak N-O bond, leading to the formation of β-enaminones. These products are highly valuable building blocks for the synthesis of a wide range of nitrogen-containing compounds, including heterocycles of medicinal interest.

The most common catalyst for this transformation is palladium on carbon (Pd/C), which offers the advantages of being heterogeneous, allowing for easy removal from the reaction mixture by filtration, and being highly active under relatively mild conditions. The reaction can be performed using molecular hydrogen (H₂) or through transfer hydrogenation, employing hydrogen donors such as formic acid or ammonium formate.

Reaction Scheme & Mechanism

The overall transformation involves the hydrogenolysis of the N-O bond within the isoxazole ring, followed by tautomerization to yield the stable β-enaminone product.

General Reaction

Reaction sub Isoxazole prod β-Enaminone sub->prod Pd/C, H₂ (or H donor) Mechanism sub Isoxazole + H₂ ads Adsorption of Reactants sub->ads cat Pd/C Surface cleavage N-O Bond Cleavage cat->cleavage H₂ activation ads->cat intermediate Imino-ketone Intermediate cleavage->intermediate taut Tautomerization intermediate->taut prod β-Enaminone taut->prod des Desorption of Product prod->des des->cat Regenerated Catalyst Workflow1 A Add Isoxazole and Solvent to Flask B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Gas (balloon) C->D E Stir at Room Temp. D->E F Monitor Reaction (TLC/LC-MS) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product H->I

Application Notes and Protocols: The Isoxazole-5-ol Scaffold as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The isoxazole ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous approved pharmaceuticals, including antibiotics like oxacillin and anti-inflammatory drugs like valdecoxib.[3] This document focuses on isoxazol-5-ol and its more stable tautomeric form, isoxazol-5(4H)-one, which are crucial building blocks for synthesizing a diverse range of biologically active compounds.[1][4] These intermediates are particularly valuable in the development of novel therapeutics targeting cancer, inflammation, and infectious diseases.[5][6][7]

While specific data for 5-Ethyl-isoxazol-3-ol is limited, the methodologies and applications outlined here for the general isoxazol-5(4H)-one core are directly applicable and provide a robust framework for the synthesis and utilization of its derivatives. The most prevalent and efficient method for creating these scaffolds is the one-pot, three-component reaction, which offers high atom economy and allows for the rapid generation of diverse molecular libraries.[1][4]

Data Presentation: Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

The following tables summarize quantitative data from various one-pot, three-component syntheses of isoxazol-5(4H)-one derivatives, showcasing the versatility and efficiency of this method under different catalytic conditions.

Table 1: Synthesis of Isoxazol-5(4H)-ones using Propylamine-Functionalized Cellulose (Cell-Pr-NH₂) Catalyst [3]

EntryAldehyde (R Group)β-Keto EsterTime (min)Yield (%)
14-ClEthyl acetoacetate2595
24-OCH₃Ethyl acetoacetate3094
34-CH₃Ethyl acetoacetate3092
42-NO₂Ethyl acetoacetate4089
52-FurylEthyl acetoacetate3590
64-ClEthyl 4-chloroacetoacetate3091
74-OCH₃Ethyl 3-oxohexanoate4088

Reaction Conditions: Aldehyde (1 mmol), β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), Cell-Pr-NH₂ (14 mg) in water (10 mL) at room temperature.

Table 2: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using Sodium Sulfide (Na₂S) Catalyst [8]

EntryAldehyde (Ar Group)Time (h)Yield (%)
1C₆H₅2.592
24-ClC₆H₄2.095
34-CH₃OC₆H₄3.093
44-NO₂C₆H₄1.596
53-NO₂C₆H₄1.594

Reaction Conditions: Aromatic aldehyde (20 mmol), ethyl acetoacetate (20 mmol), hydroxylamine hydrochloride (20 mmol), Na₂S (1 mmol) in ethanol (5 mL) at room temperature.

Experimental Protocols

Protocol 1: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones using a Heterogeneous Catalyst in Water

This protocol details a sustainable method using a recyclable cellulose-based catalyst in an aqueous medium.[3]

Materials:

  • Aromatic or Heteroaryl Aldehyde (1 mmol)

  • β-Keto Ester (e.g., Ethyl acetoacetate, 1 mmol)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl, 1 mmol)

  • Propylamine-functionalized cellulose (Cell-Pr-NH₂) (14 mg)

  • Deionized Water (10 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), and propylamine-functionalized cellulose (14 mg).

  • Add deionized water (10 mL) to the mixture.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 25-45 minutes), the solid product precipitates out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Air-dry the purified product. Further purification via recrystallization is typically not required.

Protocol 2: One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones in Ethanol

This protocol provides a straightforward and efficient method using a common inorganic salt as a catalyst.[8]

Materials:

  • Aromatic Aldehyde (20 mmol)

  • Ethyl Acetoacetate (20 mmol)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl, 20 mmol)

  • Sodium Sulfide (Na₂S, 1 mmol)

  • Ethanol (95%)

  • Cold 5% Aqueous Ethanol

Procedure:

  • To a flask, add ethyl acetoacetate (20 mmol), hydroxylamine hydrochloride (20 mmol), and sodium sulfide (1 mmol) in ethanol (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the aromatic aldehyde (20 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC (typically 1.5-3 hours).

  • Filter the resulting solid product.

  • Wash the product with cold 5% aqueous ethanol (2 x 30 mL).

  • Recrystallize the crude product from 95% ethanol to afford the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the generalized workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-ones.

G start Combine Reactants - Aldehyde - β-Keto Ester - NH₂OH·HCl add_cat Add Catalyst and Solvent start->add_cat react Stir at Specified Temperature add_cat->react monitor Monitor by TLC react->monitor workup Work-up (Filtration or Extraction) monitor->workup Reaction Complete purify Purification (e.g., Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char end Final Product char->end G sub_eaa Ethyl Acetoacetate (β-Keto Ester) int_enolate Enolate Formation sub_eaa->int_enolate + Base int_oxime Oxime Formation sub_eaa->int_oxime sub_nh2oh NH₂OH·HCl sub_nh2oh->int_oxime sub_ald Ar-CHO (Aldehyde) int_knoevenagel Knoevenagel Condensation sub_ald->int_knoevenagel int_enolate->int_knoevenagel Reacts with Aldehyde int_oxime->int_knoevenagel int_cyclization Intramolecular Cyclization int_knoevenagel->int_cyclization int_dehydration Dehydration int_cyclization->int_dehydration product Isoxazol-5(4H)-one Product int_dehydration->product - H₂O

References

Experimental Blueprint for 1,3-Dipolar Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, 1,3-dipolar cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocyclic compounds, which are significant scaffolds in many biologically active molecules. This document provides a detailed overview of the experimental setup for these reactions, with a focus on practical protocols and data-driven insights to guide your research.

Introduction to 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in a five-membered ring. This reaction is a cornerstone of heterocyclic chemistry, enabling the regio- and stereoselective synthesis of a wide array of heterocycles. The versatility of this reaction is further enhanced by various catalytic systems and reaction conditions, including green chemistry approaches that utilize environmentally benign solvents and energy sources.

A general schematic of a 1,3-dipolar cycloaddition reaction is depicted below.

G cluster_reactants Reactants 1_3_Dipole 1,3-Dipole (4π system) Dipolarophile Dipolarophile (2π system) 1_3_Dipole->Dipolarophile + Product Five-membered Heterocycle 1_3_Dipole->Product [3+2] Cycloaddition CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I)-Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide Azide (R'-N3) Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement & Protonolysis Triazole_Product->CuI Product Release Workflow Start Reaction Design & Substrate Selection Condition_Screening Screening of Reaction Conditions (Solvent, Catalyst, Temperature) Start->Condition_Screening Reaction_Setup Reaction Setup Condition_Screening->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS, etc.) Reaction_Setup->Monitoring Workup Reaction Work-up & Product Isolation Monitoring->Workup Purification Purification (Chromatography, etc.) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Application Notes & Protocols: 5-Ethyl-isoxazol-3-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Ethyl-isoxazol-3-ol as a versatile building block in the synthesis of bioactive molecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1][2][3] This document outlines a representative synthetic protocol for the preparation of isoxazole-based sulfonamides, a class of compounds with significant therapeutic potential, and presents relevant quantitative data and visualizations to guide researchers in this field.

Introduction to this compound as a Synthon

This compound is a valuable starting material for the synthesis of a variety of substituted isoxazole derivatives. The hydroxyl group at the 3-position can be readily converted into other functionalities, such as an amino group, which can then be further derivatized. This allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

Application Example: Synthesis of Isoxazole-Sulfonamide Derivatives as Potential BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene transcription and has emerged as a promising target for cancer therapy, particularly in acute myeloid leukemia.[4] This section details a synthetic approach to novel N-(3-ethylisoxazol-5-yl)sulfonamide derivatives, analogous to reported BRD4 inhibitors, starting from this compound.[4]

Proposed Synthetic Pathway

The synthesis involves a two-step process starting with the conversion of this compound to 5-Ethyl-isoxazol-3-amine, followed by the coupling of the resulting amine with a suitable sulfonyl chloride.

G start This compound step1 Amination (e.g., Buchwald-Hartwig amination or alternative methods) start->step1 intermediate 5-Ethyl-isoxazol-3-amine step1->intermediate step2 Sulfonylation (ArSO2Cl, Pyridine, DCM) intermediate->step2 product N-(5-Ethylisoxazol-3-yl)sulfonamide Derivatives step2->product

Caption: Proposed synthetic workflow for N-(5-Ethylisoxazol-3-yl)sulfonamide derivatives.

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-isoxazol-3-amine (Hypothetical)

While a specific protocol for the amination of this compound was not found in the searched literature, a general approach based on established methods is proposed here for illustrative purposes. Researchers should optimize these conditions.

A mixture of this compound (1.0 eq), a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or direct amination using a catalyst system), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., BINAP) in an appropriate solvent (e.g., toluene) would be heated under an inert atmosphere. The reaction progress would be monitored by TLC or LC-MS. Upon completion, the reaction mixture would be worked up using standard procedures to yield 5-Ethyl-isoxazol-3-amine.

Step 2: General Procedure for the Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide Derivatives [4]

This protocol is adapted from a similar synthesis and can be applied to 5-Ethyl-isoxazol-3-amine.

To a solution of 5-Ethyl-isoxazol-3-amine (0.34 mmol) in dichloromethane (DCM, 6 mL), the desired sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL) are added. The resulting mixture is stirred at 43 °C for 3–12 hours. The reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:1, v/v) solvent system. Upon completion, the reaction mixture is diluted with 1 M HCl (8 mL) and water (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Quantitative Data: Bioactivity of Analogous BRD4 Inhibitors

The following table summarizes the biological activity of reported N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives against BRD4 and a human acute myeloid leukemia cell line (MV4-11).[4] This data provides a benchmark for the potential efficacy of the proposed 5-ethylisoxazole derivatives.

CompoundBRD4(1) Binding (ΔTm in °C)[4]MV4-11 Cell Proliferation (IC50 in μM)[4]
11h > 60.78
11r > 60.87
Signaling Pathway

The synthesized compounds are designed to inhibit BRD4, which plays a critical role in the transcription of oncogenes like c-MYC. Inhibition of BRD4 leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.

G BRD4 BRD4 Histones Acetylated Histones BRD4->Histones binds to PolII RNA Polymerase II BRD4->PolII recruits Chromatin Chromatin Histones->Chromatin Transcription Gene Transcription (e.g., c-MYC) PolII->Transcription initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Isoxazole-Sulfonamide Inhibitor Inhibitor->BRD4 inhibits

Caption: Simplified signaling pathway of BRD4 inhibition by isoxazole-sulfonamide derivatives.

Application in Agrochemicals: Isoxazole Carboxamides as Herbicides

Derivatives of isoxazoles, particularly isoxazole carboxamides, have been investigated for their herbicidal properties.[3][5] These compounds can act as selective herbicides, controlling weed growth in various crops.[6][7]

General Structure and Activity

N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides have shown excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti.[3] The mechanism of action for some of these compounds involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) after in-planta ring opening of the isoxazole.[3]

Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of a representative N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide compound.

CompoundTarget Weed SpeciesApplication Rate (g/ha)Inhibition (%)[3]
I-26 Portulaca oleracea10 mg/L (in vitro)100
Abutilon theophrasti10 mg/L (in vitro)100
I-05 Echinochloa crusgalli150Excellent
Abutilon theophrasti150Excellent
Experimental Workflow for Herbicide Synthesis

The synthesis of these herbicidal isoxazole carboxamides typically involves the coupling of a 5-substituted-isoxazole-4-carboxylic acid with a substituted benzylamine.

G start 5-Substituted-isoxazole-4-carboxylic acid step1 Activation (e.g., SOCl2 or oxalyl chloride) start->step1 intermediate Acid Chloride step1->intermediate step2 Amide Coupling (Substituted Benzylamine, Base) intermediate->step2 product N-Benzyl-5-substituted-isoxazole-4-carboxamide step2->product

Caption: General synthetic workflow for herbicidal isoxazole carboxamides.

Conclusion

This compound serves as a versatile precursor for the synthesis of a wide range of bioactive molecules. Through straightforward chemical transformations, it can be incorporated into complex molecular architectures to generate compounds with potential applications in both medicine and agriculture. The examples provided herein for the synthesis of potential anticancer agents and herbicides illustrate the broad utility of this isoxazole building block. Researchers are encouraged to explore the derivatization of this compound to discover novel compounds with enhanced biological activities.

References

Application Notes and Protocols: 5-Ethyl-isoxazol-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-isoxazol-3-ol is a heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, including the reactive hydroxyl group and the stable isoxazole core, make it an attractive starting material for the synthesis of a wide array of more complex molecules. The isoxazole moiety is a key pharmacophore found in numerous pharmaceuticals, agrochemicals, and materials, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations. While specific data for the 5-ethyl derivative is limited, the protocols provided are based on closely related 5-alkyl-isoxazol-3-ols and are expected to be adaptable with minor optimization.

Tautomerism

It is important to note that this compound can exist in tautomeric forms, primarily in equilibrium with 5-ethylisoxazol-3(2H)-one. The predominant tautomer can depend on the solvent and substitution pattern. For the purpose of these application notes, we will refer to the compound as this compound, but the reactivity may proceed through either tautomeric form.

Applications in Organic Synthesis

This compound serves as a valuable precursor for a variety of chemical transformations, enabling the introduction of the isoxazole scaffold into larger molecules. Key applications include N-alkylation, O-alkylation, and conversion to more reactive intermediates.

Synthesis of N-Substituted Isoxazolones

The nitrogen atom of the isoxazole ring can be alkylated to introduce diverse substituents, which can be crucial for modulating the biological activity of the final compound.

Synthesis of 3-Alkoxyisoxazoles

The hydroxyl group at the 3-position can be readily alkylated or acylated to yield 3-alkoxy or 3-acyloxyisoxazoles. These derivatives can serve as key intermediates in cross-coupling reactions or be the target molecules themselves.

Precursor to Biologically Active Molecules

The isoxazole ring is a common feature in many marketed drugs.[4][5] By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of novel compounds for drug discovery programs. The ethyl group at the 5-position can provide favorable lipophilic interactions with biological targets.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are based on established procedures for analogous 5-alkyl-isoxazol-3-ols and may require optimization.

Protocol 1: Synthesis of this compound

The synthesis of the parent this compound can be achieved through the condensation of a β-ketoester with hydroxylamine.

Reaction Scheme:

reagents Ethyl pentanoate (or similar β-keto ester precursor) + Hydroxylamine hydrochloride conditions Base (e.g., NaOEt) Ethanol, Reflux reagents->conditions 1. product This compound conditions->product 2.

Caption: General synthesis of this compound.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add hydroxylamine hydrochloride (1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl 3-oxopentanoate (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of this compound

This protocol describes the synthesis of a 3-alkoxy-5-ethylisoxazole derivative.

Reaction Scheme:

start This compound reagents Alkyl halide (R-X) Base (e.g., K2CO3) start->reagents + product 3-Alkoxy-5-ethylisoxazole reagents->product

Caption: O-Alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Acetone or DMF

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.2 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash chromatography.

Quantitative Data (Analogous Reaction):

The following table summarizes data for the O-alkylation of a similar 5-substituted isoxazol-3-ol.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃Acetone685
2Ethyl iodideNaHTHF478
3Methyl iodideK₂CO₃DMF892
Protocol 3: Synthesis of Fused Isoxazole Derivatives

The reactivity of the isoxazole ring system can be exploited to construct fused heterocyclic systems. For example, 5-methyl-isoxazol-3-amine has been used to synthesize isoxazolopyrimidinones. A similar strategy could be envisioned starting from an aminated derivative of this compound.

Conceptual Workflow:

G A This compound B Functionalization (e.g., Amination) A->B C 3-Amino-5-ethylisoxazole B->C D Reaction with Activated Enol Ether C->D E Isoxazolylenamine Intermediate D->E F Intramolecular Cyclization E->F G Fused Isoxazole Derivative (e.g., Isoxazolopyrimidinone) F->G

Caption: Conceptual workflow for fused isoxazoles.

Summary

This compound is a promising building block for the synthesis of diverse and potentially bioactive molecules. Its straightforward synthesis and the reactivity of its functional groups allow for a wide range of chemical modifications. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to explore the synthetic utility of this versatile isoxazole derivative. Further investigation into the specific reactivity and applications of this compound is warranted and expected to uncover novel synthetic routes and new classes of biologically active compounds.

References

Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] High-throughput screening (HTS) provides an efficient platform for rapidly assessing large libraries of these derivatives to identify lead compounds for drug discovery.[4][5] These application notes provide detailed protocols for several common HTS assays used to evaluate the biological activity of isoxazole derivatives.

Application Note 1: Cell-Based Assays for Anticancer Activity

Cell-based HTS assays are fundamental for identifying compounds that affect cell viability, proliferation, or cytotoxicity.[4] Assays like the MTT or Resazurin reduction assays are colorimetric or fluorometric methods that measure the metabolic activity of cells, which serves as an indicator of cell health.[2][4] These assays are robust, scalable for HTS in 96-well or 384-well formats, and are widely used to screen isoxazole libraries for potential anticancer agents.[1][5]

Experimental Workflow: General HTS Process

The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit confirmation.

HTS_Workflow AssayDev Assay Development & Miniaturization (384-well) Pilot Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot Protocol Finalized HTS Primary HTS (Full Library) Pilot->HTS Assay Robust HitConf Hit Confirmation & Dose-Response HTS->HitConf Identify 'Hits' Secondary Secondary Assays (Orthogonal Methods) HitConf->Secondary Confirm Activity

A generalized workflow for a typical high-throughput screening (HTS) campaign.[6]
Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well format but can be miniaturized for 384-well plates.[2][6]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment : Prepare serial dilutions of the isoxazole derivatives in culture medium. The final concentration of DMSO should typically be below 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[2]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker to ensure complete solubilization.[2]

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes representative data from an HTS campaign of an isoxazole library against three cancer cell lines.[1]

Compound IDScaffoldHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Notes
ISO-001 3,5-Diphenylisoxazole5.28.16.4Broad-spectrum activity
ISO-002 4-Carboxamidoisoxazole> 50> 50> 50Inactive
ISO-003 3-Aryl-5-aminoisoxazole1.82.51.9Potent hit
ISO-004 Isoxazole-containing hybrid0.914.56-Selective activity
ISO-005 Phenyl-isoxazole-carboxamide6.93-8.02Active

Application Note 2: Luciferase Reporter Assays for Pathway Analysis

Luciferase reporter gene assays are a cornerstone of HTS for studying gene expression and cell signaling pathways.[7] These assays are highly sensitive and involve the expression of a luciferase enzyme under the control of a specific promoter.[8] When the pathway of interest is activated, the promoter drives luciferase expression, which can be quantified by adding a luciferin substrate and measuring the resulting bioluminescence.[7] This method is particularly useful for identifying isoxazole derivatives that inhibit specific transcription factors, such as Hypoxia-Inducible Factor (HIF)-1α.[9] Dual-luciferase systems, which include a second, constitutively expressed luciferase (like Renilla), are often used to normalize for transfection efficiency and cell number, improving data reliability.[7][10]

Signaling Pathway: HIF-1α Inhibition

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression, such as VEGF.[9] Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[9]

HIF1a_Pathway cluster_0 Cell Nucleus HIF1a HIF-1α Dimer HIF-1α/HIF-1β Heterodimer HIF1a->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE Hypoxia Response Element (HRE) Dimer->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates TargetGenes Target Genes (e.g., VEGF, PDK1) Transcription->TargetGenes Upregulates Hypoxia Hypoxia (Low Oxygen) Hypoxia->HIF1a Stabilizes Isoxazole Isoxazole Derivative Isoxazole->Dimer Inhibits Transcriptional Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-isoxazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the cyclocondensation reaction of ethyl 3-oxopentanoate with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base. The product, this compound, exists in tautomeric equilibrium with 5-Ethyl-isoxazol-3(2H)-one.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include the quality of starting materials, reaction conditions (temperature, solvent, and base), and the potential for side reactions. A systematic approach to optimizing these parameters is crucial for improving the yield.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: A common side reaction is the formation of an oxime from the reaction between the β-ketoester and hydroxylamine without subsequent cyclization.[1] Another possibility is the self-condensation of the β-ketoester. To minimize byproducts, ensure the dropwise addition of reactants, maintain optimal reaction temperature, and use the correct stoichiometry.[1]

Q4: How does the choice of base and solvent affect the reaction?

A4: The choice of base and solvent significantly impacts the reaction rate and yield. A variety of bases can be used, with sodium hydroxide or sodium methoxide being common choices. The solvent system can range from aqueous solutions to alcohols like methanol or ethanol.[2] Green and environmentally friendly options, such as using water as a solvent, have also been shown to be effective.[3][4]

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves an initial workup to remove the catalyst and unreacted starting materials. This is often followed by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified solid product.[1] If impurities persist, column chromatography can be employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality of Starting Materials Use freshly distilled ethyl 3-oxopentanoate. Ensure hydroxylamine hydrochloride is dry and of high purity.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can sometimes improve yields.[1]
Incorrect Stoichiometry Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the β-ketoester.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Inappropriate Base Concentration The concentration of the base is critical. Titrate the base solution to confirm its molarity before use.
Problem 2: Significant Byproduct Formation
Potential Cause Recommended Solution
Reaction Temperature Too High Higher temperatures can promote side reactions. Maintain a consistent and optimized temperature throughout the reaction.[1]
Incorrect Order of Addition Add the hydroxylamine solution dropwise to the solution of the β-ketoester and base to control the reaction rate and minimize side reactions.
Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent product degradation or further side reactions.[1]
Air Oxidation For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Solvent on Yield
Solvent Temperature (°C) Reaction Time (h) Yield (%)
Water60285
Ethanol60378
Methanol60375
Dichloromethane40562
Toluene80455
Note: Data is representative and based on analogous isoxazole syntheses. Actual yields may vary.
Table 2: Effect of Base on Yield
Base (1.1 eq) Solvent Temperature (°C) Yield (%)
Sodium HydroxideWater/Methanol6088
Sodium MethoxideMethanol6085
Potassium CarbonateEthanol7075
TriethylamineDichloromethane4060
PyridineDichloromethane4052
Note: Data is representative and based on analogous isoxazole syntheses. Actual yields may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 3-oxopentanoate (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 equivalents)

  • Sodium hydroxide (1.1 equivalents)

  • Methanol

  • Water

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a mixture of methanol and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add ethyl 3-oxopentanoate to the basic solution with continuous stirring.

  • In a separate beaker, dissolve hydroxylamine hydrochloride in water.

  • Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with hydrochloric acid to pH 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A Ethyl 3-oxopentanoate D Reaction Mixture (Cyclocondensation) A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOH) C->D E This compound (Crude Product) D->E Workup F Purification (Recrystallization) E->F G Purified This compound F->G

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp [Purity OK] Purify_Reactants Purify/Replace Reactants Check_Purity->Purify_Reactants [Impure] Optimize_Base Optimize Base Concentration Optimize_Temp->Optimize_Base [No Improvement] Adjust_Temp Adjust Temperature Optimize_Temp->Adjust_Temp [Improvement] Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent [No Improvement] Adjust_Base Adjust Base Optimize_Base->Adjust_Base [Improvement] Adjust_Solvent Change Solvent Optimize_Solvent->Adjust_Solvent [No Improvement] End Yield Improved Optimize_Solvent->End [Improvement] Purify_Reactants->Optimize_Temp Adjust_Temp->End Adjust_Base->End Adjust_Solvent->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 5-Ethyl-isoxazol-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Ethyl-isoxazol-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound and its derivatives often stem from its synthesis and inherent chemical properties. Key issues include:

  • Tautomerism: this compound can exist in equilibrium with its more stable tautomer, 5-ethylisoxazol-3(2H)-one. This equilibrium can complicate purification and characterization, as you may be dealing with a mixture of tautomers.

  • Byproduct Formation: The common synthesis route, a three-component condensation reaction, can yield byproducts such as aldehyde oximes and corresponding nitriles, which need to be removed.[1]

  • Product Precipitation: While the product often precipitates from the reaction mixture, it may still contain trapped starting materials or byproducts, necessitating further purification.[1]

  • Solubility: Finding an ideal solvent for recrystallization that effectively removes impurities while providing a good yield can be challenging.

Q2: What is the most common method for synthesizing this compound, and how does it impact purification?

The most prevalent method for synthesizing isoxazol-5-ols is a one-pot, three-component condensation reaction.[1] This typically involves an aldehyde (in this case, likely propanal), a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1] This method's efficiency can also be its drawback, as side reactions can lead to impurities that complicate the purification process. The choice of catalyst and reaction conditions significantly influences the purity of the crude product.[1]

Q3: How can I confirm the purity of my this compound sample?

A combination of analytical techniques is recommended for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in your crude product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.[3]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Filtration and Washing - Ensure the washing solvent is cold to minimize product dissolution.[1][3] - Use a minimal amount of washing solvent.
Incomplete Precipitation - After the reaction, cool the mixture in an ice bath to maximize precipitation.[1] - If the product is soluble in the reaction solvent, consider concentrating the mixture before cooling.
Suboptimal Recrystallization Conditions - Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[1][4] - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[4]
Product Degradation Isoxazole rings can be sensitive to certain conditions. Avoid unnecessarily harsh acidic or basic conditions during workup and purification.
Problem 2: Presence of Impurities After Recrystallization
Possible Cause Troubleshooting Steps
Co-precipitation of Impurities - Perform a second recrystallization. - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[4]
Inappropriate Recrystallization Solvent - The impurity may have similar solubility to the product in the chosen solvent.[4] - Try a different solvent system. Use TLC to analyze the solubility of the product and impurities in various solvents to find an optimal system.[4]
Oily Product Instead of Crystals - This may indicate the presence of significant impurities or that the compound has a low melting point.[4] - Try scratching the inside of the flask to induce crystallization or adding a seed crystal.[4] - Consider purification by column chromatography.
Colored Impurities - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.[4]
Problem 3: Difficulty with Chromatographic Purification
Possible Cause Troubleshooting Steps
Poor Separation of Spots (Overlapping) - Optimize the eluent system using TLC before running the column.[4] A good separation on TLC will likely translate to good separation on the column.
Product Streaking on the Column - The compound may be too polar for the chosen eluent. Try a more polar solvent system. - The compound might be acidic or basic. Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Low Recovery from the Column - The product may be irreversibly adsorbed onto the silica gel. - Try a different stationary phase, such as alumina.

Data Presentation

Table 1: Comparison of Purification Methods for Isoxazole Derivatives

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Precipitation & Washing 85-95%70-90%Simple, fast, and removes most of the starting materials and catalyst.[1][5]May not remove closely related byproducts.
Recrystallization >98%50-80%Can achieve high purity.[1][2]Yield can be lower due to product solubility in the mother liquor. Finding a suitable solvent can be time-consuming.[4]
Column Chromatography >99%40-70%Excellent for separating complex mixtures and achieving very high purity.[6]More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to product loss on the column.
Supercritical Fluid Chromatography (SFC) >98%60-94%Fast, uses less organic solvent, and can be effective for chiral separations.[7]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Use TLC to determine a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common solvents for isoxazoles include ethanol, methanol, and ethanol/water mixtures.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Eluent Selection: Typically, silica gel is used as the stationary phase. Use TLC to determine an appropriate eluent system that gives good separation between your product and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound (from 3-component reaction) precipitation Precipitation & Washing synthesis->precipitation Initial Cleanup recrystallization Recrystallization precipitation->recrystallization Further Purification chromatography Column Chromatography precipitation->chromatography If impurities persist analysis TLC, NMR, MS, HPLC recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_tree start Crude Product Impure (Post-Recrystallization) q1 Are impurities visible on TLC? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the product oily? a1_yes->q2 action3 Analyze by NMR/MS to identify trace impurities a1_no->action3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action4 Use seed crystal or scratch flask a2_yes->action4 action2 Try a different recrystallization solvent a2_no->action2 action1 Perform Column Chromatography action2->action1 If still impure action4->action1 If still oily

Caption: Troubleshooting decision tree for purifying this compound after initial recrystallization.

References

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect the solubility of reactants, the reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1] For instance, in the oxidative conversion of some oximes, using acetonitrile as a solvent under reflux resulted in a 50% yield, whereas lower yields were reported with DMF or THF.[2]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the instability of the nitrile oxide intermediate, which can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1][3][4][5][6] To mitigate this, it is beneficial to generate the nitrile oxide in situ.[3][5] Other factors include the choice of base and solvent for generating the nitrile oxide and the reaction temperature.[1] Using a slight excess of the alkyne can also help to outcompete the dimerization side reaction.[1]

Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[4][5] For the reaction of terminal alkynes, the 3,5-disubstituted isoxazole is typically the favored product.[4][5] To enhance regioselectivity, consider the following:

  • Catalysis : Copper(I) and Ruthenium(II) catalysts can promote the formation of specific regioisomers.[4][5]

  • Solvent Choice : Less polar solvents may favor the desired isomer.[4]

  • Slow Generation of Nitrile Oxide : The slow in situ generation of the nitrile oxide can maintain a low concentration of the dipole, which can improve selectivity.[4]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during isoxazole synthesis.

Problem Possible Cause Suggested Solution
Low or No Yield Inefficient generation of the nitrile oxide intermediate.Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and conditions.[1] Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] Consider using hypervalent iodine reagents for rapid and clean formation of nitrile oxides from aldoximes.[3][5]
Decomposition of the nitrile oxide intermediate.Generate the nitrile oxide in situ in the presence of the dipolarophile to ensure it reacts promptly.[3][4] Lowering the reaction temperature can sometimes reduce the rate of decomposition.[4]
Dimerization of nitrile oxide to form furoxans.Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1]
Catalyst inactivity (for catalyzed reactions).Ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Formation of Isomeric Products (Poor Regioselectivity) Electronic and steric effects of substituents.The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.[4][5] Bulky substituents can direct the cycloaddition to favor the sterically less hindered product.[5]
Reaction conditions not optimized.Experiment with different solvents, as less polar solvents can sometimes improve regioselectivity.[4] Lowering the reaction temperature may also enhance selectivity.[4] The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4]
Difficult Purification Presence of unreacted starting materials or byproducts.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Optimize chromatographic conditions for purification.[4]
Formation of hard-to-separate side products like furoxans.Minimize furoxan formation by using the strategies mentioned for low yield (e.g., in situ generation, slow addition).[1][4][5]

Quantitative Data on Reaction Conditions

The following tables summarize the yields of isoxazole synthesis under various reported conditions.

Table 1: Synthesis of 3-Aryl Isoxazoles via Oxidative Conversion of Oximes [2]

SolventTemperatureYield (%)
AcetonitrileReflux50
DMFRefluxLower
THFRefluxLower

Table 2: Mechanochemical 1,3-Dipolar Cycloaddition Optimization [7]

Alkyne (eq.)Hydroxyimidoyl Chloride (eq.)Base (eq.)Milling Time (min)Yield (%)
1.01.52.0 (Na2CO3)20>95
1.01.52.0 (Na2CO3)10~50
1.01.52.0 (Na2CO3)15~70
1.01.52.0 (Na2CO3)30~60
1.01.52.0 (Na2CO3)40~60

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [4]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • If starting from an oxime for in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [4]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.

Visualizations

Troubleshooting_Isoxazole_Synthesis Start Low Yield or Side Product Formation Check_NO_Generation Problem with Nitrile Oxide (NO) Intermediate? Start->Check_NO_Generation Reaction_Conditions Suboptimal Reaction Conditions? Start->Reaction_Conditions NO_Instability NO Instability/Decomposition Check_NO_Generation->NO_Instability Yes Furoxan_Formation Furoxan (NO Dimer) Formation Check_NO_Generation->Furoxan_Formation Yes Poor_Regioselectivity Poor Regioselectivity Check_NO_Generation->Poor_Regioselectivity Yes Check_NO_Generation->Reaction_Conditions No Sol_InSitu Solution: - Generate NO in situ - Slow addition of NO precursor - Use excess alkyne NO_Instability->Sol_InSitu Furoxan_Formation->Sol_InSitu Sol_Regio Solution: - Use Cu(I) or Ru(II) catalyst - Optimize solvent polarity - Lower reaction temperature Poor_Regioselectivity->Sol_Regio Solvent_Temp Incorrect Solvent or Temperature Reaction_Conditions->Solvent_Temp Yes Base_Catalyst Ineffective Base or Catalyst Reaction_Conditions->Base_Catalyst Yes Sol_Conditions Solution: - Screen solvents and temperatures - Verify base/catalyst activity and loading Solvent_Temp->Sol_Conditions Base_Catalyst->Sol_Conditions

Caption: Troubleshooting workflow for common issues in isoxazole synthesis.

Reaction_Mechanism_1_3_Dipolar_Cycloaddition cluster_precursor Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Aldoxime->Nitrile_Oxide Oxidation (e.g., NCS) Hydroximoyl_Chloride Hydroximoyl Chloride Hydroximoyl_Chloride->Nitrile_Oxide Dehydrohalogenation (e.g., Et3N) Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Isoxazole Isoxazole Ring Transition_State->Isoxazole

Caption: General mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.

References

Technical Support Center: Managing Impurities in β-Ketoester Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in β-ketoester starting materials.

Troubleshooting Guides

Issue 1: Low Yield in Reactions Utilizing β-Ketoesters

Question: I am experiencing significantly lower yields than expected in my reaction where a β-ketoester is a starting material. What are the potential causes related to the purity of my β-ketoester?

Answer:

Low yields can often be traced back to the quality of the β-ketoester starting material. Several common impurities can interfere with your reaction:

  • Water Content: β-Ketoesters are susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by elevated temperatures. This hydrolysis converts the β-ketoester to a β-ketoacid, which can then undergo decarboxylation to form a ketone and carbon dioxide.[1][2][3][4] This side reaction consumes your starting material and reduces the overall yield.

  • Residual Alcohols: If the β-ketoester was synthesized using an alcohol (e.g., via Claisen condensation), residual alcohol can act as a nucleophile in side reactions, particularly in base-catalyzed processes.

  • Self-Condensation Products: During the synthesis of β-ketoesters (e.g., via Claisen condensation), self-condensation of the starting ester can lead to the formation of oligomeric byproducts.[5][6][7][8][9] These impurities not only reduce the concentration of the desired β-ketoester but can also complicate the reaction mixture.

  • Residual Acid or Base: Catalysts used in the synthesis of the β-ketoester, if not properly removed, can interfere with subsequent reactions. Residual base can promote unwanted side reactions like self-condensation or hydrolysis, while residual acid can catalyze decomposition pathways.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Reaction Yield check_purity 1. Assess Purity of β-Ketoester (NMR, HPLC, Karl Fischer) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected water Water Present impurity_detected->water Yes no_impurity Purity is High impurity_detected->no_impurity No purify 2. Purify β-Ketoester water->purify alcohol Residual Alcohol alcohol->purify side_products Side Products Present side_products->purify dry_drying_agent Dry with agent (e.g., MgSO₄) and re-test purify->dry_drying_agent For Water distillation Fractional Distillation purify->distillation For Alcohol/ Side Products chromatography Column Chromatography purify->chromatography For Non-volatile Impurities rerun_reaction 3. Rerun Reaction with Purified Material dry_drying_agent->rerun_reaction distillation->rerun_reaction chromatography->rerun_reaction optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, etc.) no_impurity->optimize_conditions

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Unexpected Side Products Observed in My Reaction

Question: I am observing unexpected spots on my TLC plate and extra peaks in my NMR spectrum that do not correspond to my starting material or desired product. Could impurities in my β-ketoester be the cause?

Answer:

Yes, impurities in the β-ketoester are a likely cause of unexpected side products. Here are some common scenarios:

  • Dialkylation Products: In alkylation reactions, if your β-ketoester contains residual base, this can lead to the formation of a dianion, which can then be alkylated at the γ-position, leading to undesired byproducts.

  • Products from Self-Condensation: As mentioned previously, oligomeric impurities from the synthesis of the β-ketoester can themselves react under your experimental conditions to generate a complex mixture of products.

  • Hydrolysis and Decarboxylation Products: If water is present, the resulting ketone from hydrolysis and decarboxylation can participate in side reactions.[1][2][3][4]

  • Transesterification Products: If your reaction involves an alcohol and is sensitive to the ester group of your β-ketoester, residual catalysts (acid or base) in the starting material can promote transesterification, leading to a mixture of esters.[7][10][11]

Identification and Mitigation of Side Products

Impurity SourcePotential Side ProductAnalytical Signature (NMR/MS)Mitigation Strategy
Residual Baseγ-Alkylated ProductNew signals in the aliphatic region of the ¹H NMR spectrum; unexpected molecular ion in MS.Neutralize and purify the β-ketoester before use.
WaterKetone from DecarboxylationCharacteristic ketone peak in the ¹³C NMR (~200-220 ppm); loss of the ester group signals.Dry the β-ketoester over a suitable drying agent (e.g., anhydrous MgSO₄) or by azeotropic distillation.
Residual AlcoholTransesterified ProductAppearance of new alkoxy signals in the ¹H and ¹³C NMR spectra.Purify the β-ketoester by fractional distillation.
Self-Condensation ImpuritiesComplex mixtureBroad, unresolved peaks in the NMR spectrum; multiple spots on TLC.Purify the β-ketoester by fractional distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I determine the purity of my β-ketoester starting material?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the main component and any organic impurities. The presence of the keto-enol tautomerism will result in two sets of signals for the β-ketoester.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify impurities. However, the keto-enol tautomerism can lead to poor peak shapes. Using mixed-mode columns or adjusting the temperature may improve the analysis.[13]

  • Karl Fischer Titration: This is the most accurate method for determining water content.

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities such as residual solvents or alcohols.

Q2: What is the best way to remove water from my β-ketoester?

A2: The appropriate method depends on the scale and the thermal stability of your β-ketoester:

  • Drying Agents: For small quantities, drying over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration, is effective.

  • Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) using a Dean-Stark apparatus is a very efficient method for water removal.

Q3: My β-ketoester is a liquid. How can I purify it from non-volatile impurities?

A3: Fractional distillation under reduced pressure (vacuum distillation) is the preferred method for purifying liquid β-ketoesters from non-volatile impurities.[14][15][16] The reduced pressure allows the β-ketoester to boil at a lower temperature, preventing thermal decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the β-ketoester into a clean, dry NMR tube.

    • Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide or 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the β-ketoester (both keto and enol forms) and any identified impurities.

    • Calculate the molar ratio of the β-ketoester to the impurities.

    • If an internal standard was used, calculate the absolute purity of the β-ketoester.[17][18]

NMR Data for Ethyl Acetoacetate (Keto-Enol Tautomers in CDCl₃)

TautomerProtonChemical Shift (ppm)
Ketoα-CH₂~3.4
CH₃ (acetyl)~2.2
OCH₂CH₃~4.2 (q)
OCH₂CH~1.3 (t)
Enol=CH~5.0
CH₃ (enol)~1.9
OCH₂CH₃~4.1 (q)
OCH₂CH~1.2 (t)

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[14][19]

    • If the β-ketoester has a high boiling point, set up for vacuum distillation.

  • Distillation:

    • Add the impure β-ketoester and a boiling chip or stir bar to the distilling flask.

    • Heat the flask gently.

    • Collect the fraction that distills at the known boiling point of the pure β-ketoester, discarding any initial lower-boiling fractions (forerun) and leaving any higher-boiling residue in the flask.

  • Analysis:

    • Analyze the collected fraction by NMR or HPLC to confirm its purity.

Workflow for β-Ketoester Purification

PurificationWorkflow start Impure β-Ketoester impurity_type Identify Impurity Type (Volatile vs. Non-volatile) start->impurity_type volatile Volatile Impurities (e.g., solvent, alcohol) impurity_type->volatile Boiling point difference > 25°C non_volatile Non-Volatile Impurities (e.g., salts, polymers) impurity_type->non_volatile Thermally stable impurities fractional_distillation Fractional Distillation volatile->fractional_distillation column_chromatography Column Chromatography non_volatile->column_chromatography pure_product Pure β-Ketoester fractional_distillation->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of β-ketoesters.

References

Troubleshooting low product yield in three-component condensation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Three-Component Condensation Reactions

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low product yield in three-component condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when a three-component condensation reaction fails or gives a low yield?

When troubleshooting, start by verifying the fundamentals of your experimental setup.[1] Ensure all glassware was properly dried to avoid introducing moisture, which can quench reagents or catalysts.[1] Confirm the accuracy of your measurements and calculations for all reagents.[1] It is also crucial to verify the purity of your starting materials and solvents, as impurities can inhibit the reaction or lead to side products.[1] Finally, ensure the reaction is being stirred effectively to allow for proper mixing of the three components.[1]

Q2: How does the order of reagent addition impact the reaction yield?

The order of addition can be critical. In many cases, it is beneficial to first mix two of the components before adding the third. For instance, in reactions like the Knoevenagel condensation followed by a Michael addition, pre-forming the Knoevenagel adduct by reacting the aldehyde and the active methylene compound before adding the third component can prevent unwanted side reactions.[2][3] A strategy of slowly adding the most reactive or enolizable component can also minimize its self-condensation.[4][5]

Q3: Can sonication or microwave irradiation improve my yield?

Yes, alternative energy sources can significantly enhance reaction outcomes. Ultrasound irradiation has been shown to improve yields and dramatically reduce reaction times, in some cases enabling reactions that do not proceed under silent (non-sonicated) conditions.[6] Similarly, microwave-assisted synthesis can accelerate the reaction, leading to higher yields in shorter timeframes.[7]

Q4: When should I consider using a heterogeneous catalyst?

Heterogeneous catalysts are a valuable option, especially when product purification is challenging due to residual homogeneous catalysts.[2] They are easily separated from the reaction mixture by filtration, simplifying the workup process.[2][8] Furthermore, many heterogeneous catalysts are reusable for several cycles without a significant loss of activity, making them a more sustainable and cost-effective choice.[3][8]

Troubleshooting Guide: Low Product Yield

This section addresses specific problems that can lead to low product yield and offers systematic solutions.

Problem 1: Low or No Product Formation

Q: I'm seeing mostly unreacted starting materials. What should I do?

A: This issue often points to problems with the reaction conditions or catalyst activity. Follow this workflow to diagnose the problem:

LowYieldWorkflow start Low or No Product Yield catalyst 1. Check Catalyst Activity start->catalyst catalyst_check1 Is the catalyst appropriate for this reaction? (Acidic vs. Basic) catalyst->catalyst_check1 conditions 2. Optimize Reaction Conditions conditions_temp Vary Temperature (Some reactions require heating) conditions->conditions_temp conditions_solvent Screen Different Solvents (Protic vs. Aprotic) conditions->conditions_solvent conditions_time Increase Reaction Time (Monitor via TLC) conditions->conditions_time reagents 3. Verify Reagent Stoichiometry & Purity reagents_check Are reactants pure? Are ratios correct? reagents->reagents_check catalyst_check1->conditions No, change catalyst catalyst_check2 Use a fresh batch of catalyst or increase catalyst loading (e.g., 5-10 mol%). catalyst_check1->catalyst_check2 Yes/Unsure catalyst_check2->conditions conditions_temp->reagents conditions_solvent->reagents conditions_time->reagents reagents_action Purify starting materials. Recalculate and re-weigh reagents. reagents_check->reagents_action No end Improved Yield reagents_check->end Yes reagents_action->end

Caption: Troubleshooting workflow for low or no product yield.
  • Catalyst Inactivity : The chosen catalyst may be inappropriate or degraded. Acidic catalysts can cause low conversion, while basic catalysts often give higher yields in condensation reactions.[9] Try using a fresh batch of catalyst or increasing the catalyst loading.[2]

  • Suboptimal Conditions :

    • Temperature : Many condensation reactions proceed at room temperature, but some require heating to overcome the activation energy.[2] Systematically vary the temperature to find the optimum.

    • Solvent : The solvent plays a critical role in stabilizing reactants and intermediates.[10] Polar protic solvents like ethanol or water can be effective, but sometimes aprotic polar solvents (e.g., DMF, DMSO) or even solvent-free conditions are better.[2][10]

    • Reaction Time : The reaction may simply need more time. Monitor its progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2]

  • Stoichiometry : Incorrect stoichiometry can halt the reaction. Carefully controlling the molar ratios of the three components is essential for maximizing product yield and minimizing waste.[2][11]

Problem 2: Formation of Multiple Side Products

Q: My reaction is messy, and I'm getting a complex mixture of products. How can I improve selectivity?

A: The formation of multiple products is common when side reactions, such as self-condensation or Michael additions, compete with the main reaction.[2][4]

Key Strategies to Improve Selectivity:

  • Control Stoichiometry : Using a 1:1:1 molar ratio of the reactants is a good starting point to disfavor side reactions where one component reacts with itself or the product.[2]

  • Use a Milder Base : Strong bases can promote the self-condensation of aldehydes or ketones. Switching to a weaker base, like an amine salt, can often suppress this side reaction.[2]

  • Directed Reactant Addition : Control which molecule acts as the nucleophile. This can be achieved by:

    • Slowly adding the enolizable component to the mixture of the other two components and the base. This keeps its concentration low and minimizes self-condensation.[4][5]

    • Choosing one reactant that lacks α-hydrogens (e.g., benzaldehyde). This molecule can only act as the electrophile, immediately reducing the number of possible products.[4][5]

  • Lower the Temperature : Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes improve selectivity.

SideProducts cluster_reactants Reactant A (e.g., Aldehyde) cluster_reactants2 Reactant B (e.g., Active Methylene) cluster_reactants3 Reactant C (e.g., Nucleophile) A Reactant A product Desired Product (A + B + C) A->product side_product1 Side Product 1 (A + A) A->side_product1 Self-Condensation B Reactant B B->product C Reactant C C->product side_product2 Side Product 2 (Product + B) product->side_product2 Michael Addition

Caption: Competing reactions leading to desired and side products.

Data & Protocols

Table 1: Influence of Catalyst and Solvent on Yield

The selection of an appropriate catalyst and solvent system is crucial for optimizing yield. The following table summarizes results from a model three-component reaction of an aldehyde, malononitrile, and a third component.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol7012Trace
2p-TsOH (0.3)Ethanol701.595
3Piperidine (0.3)Ethanol70285
4Acidic AluminaEthanol70545
5p-TsOH (0.3)Water70378
6p-TsOH (0.3)THF70462
Data adapted from a study on 4H-pyrano[3,2-h]quinoline synthesis and illustrates general trends.[6]
Protocol 1: General Procedure for a Three-Component Condensation

This protocol provides a general starting point for performing a three-component condensation reaction.

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Solvent and Catalyst Addition : Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., p-TsOH, 0.1-0.3 mmol).

  • Third Component Addition : Add the third reactant (1.0 mmol) to the mixture.

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring : Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Workup : Upon completion, cool the reaction to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.

  • Purification : Wash the crude solid with cold water or an appropriate solvent. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[4]

Protocol 2: Catalyst and Solvent Screening for Optimization

To optimize a low-yield reaction, systematically screen different catalysts and solvents.

  • Setup : Prepare multiple small-scale reactions in parallel (e.g., in vials). For each reaction, use an identical amount of the three reactants.

  • Variable Addition :

    • Catalyst Screen : To each vial, add a different catalyst (e.g., p-TsOH, piperidine, Et3N, L-proline) while keeping the solvent and temperature constant. Include a no-catalyst control.

    • Solvent Screen : To each vial, add a different solvent (e.g., Ethanol, Water, THF, DMF, Acetonitrile, or solvent-free) while keeping the catalyst and temperature constant.

  • Execution : Run all reactions for the same amount of time under identical temperature conditions.

  • Analysis : After the designated time, stop the reactions and analyze the outcome of each vial by TLC or LC-MS to identify the conditions that produced the highest yield of the desired product.

References

Side reactions of hydroxylamine in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of isoxazoles using hydroxylamine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues observed during the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents for isoxazole synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Isoxazole Incomplete reaction; Unfavorable reaction conditions; Formation of stable intermediates.- Optimize pH: Ensure acidic conditions, as neutral or basic pH can lead to the formation of stable dihydro-hydroxy-isoxazole intermediates.[1][2]- Increase Temperature: Refluxing in a suitable solvent like ethanol is a common practice to drive the reaction to completion.- Check Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or hydroxylamine can inhibit the reaction.
Formation of a Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.- pH Control: The pH of the reaction can influence the nucleophilicity of hydroxylamine and the reactivity of the carbonyl groups.[3]- Solvent Selection: The polarity of the solvent can affect which carbonyl group is more reactive. Experiment with both protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents.[3]- Use of Lewis Acids: A Lewis acid catalyst (e.g., BF₃·OEt₂) can preferentially activate one carbonyl group, directing the initial attack of hydroxylamine.[3]- Substrate Modification: Converting the β-dicarbonyl compound to a β-enamino diketone can provide superior regiochemical control.[3][4]
Isolation of Dihydro-hydroxy-isoxazole Intermediates Reaction conducted under neutral or basic conditions.- Acidify the Reaction Mixture: Acidic conditions favor the dehydration step that leads to the aromatic isoxazole ring.[1][2] Reactions are often run in the presence of an acid or worked up with acid.
Presence of Oxime Byproducts Incomplete cyclization after the initial condensation of hydroxylamine with one carbonyl group.- Increase Reaction Time or Temperature: Ensure conditions are sufficient for the intramolecular cyclization to occur after the initial oxime formation.- Stoichiometry: Maintain the correct stoichiometry to encourage the full cyclization reaction.
Complex Product Mixture / Difficult Purification Multiple side reactions occurring simultaneously (e.g., regioisomer formation, incomplete cyclization).- Systematic Optimization: Vary one reaction parameter at a time (pH, solvent, temperature, catalyst) to identify conditions that favor the desired product.[3][4]- Chromatography: Utilize column chromatography for purification, as simple recrystallization may not be sufficient to separate closely related isomers.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of two different isoxazoles from my reaction. What is happening and how can I get only the one I want?

A1: You are likely forming regioisomers. This is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound, as the hydroxylamine can attack either of the two different carbonyl groups, leading to two possible products.[3] To achieve selectivity for one isomer, you can try several strategies:

  • Adjusting Solvent Polarity: The choice of solvent can influence which carbonyl is more reactive.[3]

  • Controlling pH: The pH of the medium can alter the reactivity of both the hydroxylamine and the dicarbonyl substrate. Using a base like pyridine can influence the regiochemical outcome.[3]

  • Employing Lewis Acids: Catalysts like BF₃·OEt₂ can be used to selectively activate one carbonyl group, thereby directing the reaction towards a single regioisomer.[3]

Q2: My reaction stops at a non-aromatic intermediate and I can't seem to form the final isoxazole. What is this intermediate and how do I complete the reaction?

A2: You are likely isolating a dihydro-hydroxy-isoxazole. This happens when the final dehydration step to form the aromatic isoxazole ring does not occur. This outcome is particularly common under neutral or basic reaction conditions.[1][2] To promote the formation of the final isoxazole, ensure your reaction is run under acidic conditions, which catalyze the elimination of water to form the stable aromatic ring.[1][2]

Q3: What is the role of hydroxylamine hydrochloride versus free hydroxylamine?

A3: Hydroxylamine is often used as its hydrochloride salt (NH₂OH·HCl) for better stability and ease of handling.[5][6] In the reaction, a base (such as sodium acetate, potassium hydroxide, or pyridine) is typically added to neutralize the HCl and generate the free hydroxylamine nucleophile in situ, which then reacts with the dicarbonyl compound.[7]

Q4: Can I use α,β-unsaturated ketones (chalcones) instead of 1,3-dicarbonyls?

A4: Yes, chalcones are common precursors for isoxazole synthesis. In this case, the reaction involves a nucleophilic addition of hydroxylamine to the α,β-unsaturated system, followed by cyclization and oxidation to form the isoxazole ring.[8] These reactions are often carried out by refluxing the chalcone with hydroxylamine hydrochloride in the presence of a base like KOH in ethanol.

Q5: Are there alternatives to the 1,3-dicarbonyl condensation method?

A5: Yes, a major alternative is the 1,3-dipolar cycloaddition reaction. This involves reacting a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[5] The nitrile oxide is often generated in situ from an aldoxime (which is itself made from an aldehyde and hydroxylamine) using an oxidizing agent. This method can offer excellent control over regioselectivity.[9]

Data Presentation

The pH of the reaction medium is a critical factor that influences the product distribution in the reaction between aryl 1,3-diketoesters and hydroxylamine hydrochloride.

Reaction Condition Primary Product(s) Rationale
Acidic 3,5-disubstituted Isoxazole EstersAcid catalysis promotes the final dehydration step, leading to the formation of the stable aromatic isoxazole ring.[1][2]
Neutral 4,5-dihydro-hydroxy-isoxazolesUnder neutral conditions, the cyclized intermediate may be stable and less prone to dehydration.[1][2]
Basic 2,3-dihydro-hydroxy-isoxazolesBasic conditions can lead to the formation of different cyclized intermediates that do not readily aromatize.[1][2]

Key Experimental Protocols

Protocol 1: General Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

This protocol describes a general method for the cyclocondensation of a 1,3-diketone with hydroxylamine hydrochloride.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1 to 1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1 to 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically run for 4-6 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[6] Alternatively, neutralize the mixture with a dilute acid (e.g., acetic acid) and pour it into ice-cold water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Regiocontrolled Synthesis using a Lewis Acid Catalyst

This protocol is adapted for unsymmetrical 1,3-diketones where regioselectivity is a concern.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical 1,3-diketone (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Lewis Acid Activation: Cool the solution in an ice bath (0 °C) and slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1 equivalent). Stir for 15-30 minutes to allow for complexation with one of the carbonyl groups.

  • Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (1 equivalent) and a non-nucleophilic base like pyridine (1 equivalent) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by column chromatography to isolate the desired regioisomer.

Visualizations

A diagram illustrating the reaction pathways in isoxazole synthesis from a 1,3-dicarbonyl compound and hydroxylamine, highlighting the formation of the desired product versus common side products.

Isoxazole_Synthesis_Pathways cluster_reactants Reactants R1_CO_CH2_CO_R2 1,3-Dicarbonyl (R1 ≠ R2) Oxime_A Oxime Intermediate A R1_CO_CH2_CO_R2->Oxime_A Attack at C=O (R1 side) R1_CO_CH2_CO_R2->Oxime_A Oxime_B Oxime Intermediate B R1_CO_CH2_CO_R2->Oxime_B Attack at C=O (R2 side) R1_CO_CH2_CO_R2->Oxime_B NH2OH Hydroxylamine (NH₂OH) NH2OH->Oxime_A NH2OH->Oxime_A NH2OH->Oxime_B NH2OH->Oxime_B Dihydroxy_A Dihydro-hydroxy-isoxazole A (Neutral/Basic pH) Oxime_A->Dihydroxy_A Intramolecular Cyclization Oxime_A->Dihydroxy_A Dihydroxy_B Dihydro-hydroxy-isoxazole B (Neutral/Basic pH) Oxime_B->Dihydroxy_B Oxime_B->Dihydroxy_B Isoxazole_A Regioisomer A Dihydroxy_A->Isoxazole_A Dihydroxy_A->Isoxazole_A Isoxazole_B Regioisomer B Dihydroxy_B->Isoxazole_B Dehydration (Acidic pH) Dihydroxy_B->Isoxazole_B

Caption: Reaction pathways for isoxazole synthesis.

References

Technical Support Center: Purifying Isoxazol-5-ols via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of isoxazol-5-ols by recrystallization. The focus is on the stable tautomeric form, isoxazol-5(4H)-ones, which are commonly synthesized through a one-pot, three-component reaction.

Understanding Isoxazol-5-ol Tautomerism

A crucial aspect to consider during the purification of isoxazol-5-ols is their existence in a tautomeric equilibrium with the more stable isoxazol-5(4H)-one form. In the solid state and in solution, the isoxazol-5(4H)-one tautomer is generally the predominant and more stable form that is isolated. The synthetic procedures typically yield this more stable tautomer.

Experimental Protocol: Recrystallization of (Z)-4-Benzylidene-3-methylisoxazol-5(4H)-one

This protocol outlines a general procedure for the recrystallization of a representative isoxazol-5(4H)-one from ethanol.

Materials:

  • Crude (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding excessive solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

Data on Synthesis and Purification of Isoxazol-5(4H)-ones

The following table summarizes the yields of various 3,4-disubstituted isoxazol-5(4H)-ones synthesized via the three-component reaction and purified by recrystallization under different catalytic conditions. While not a direct comparison of recrystallization solvents, it provides an overview of the efficiency of the overall process.

CatalystSolventTemperature (°C)TimeYield (%)Recrystallization Solvent
Citric AcidWaterRoom Temp.5-24 h70-90Ethanol or Acetone[1]
L-ValineEthanolReflux< 4 min74-97Not Specified
Gluconic AcidWater7045 min~90Ethanol
Tartaric AcidWaterRoom Temp.Not SpecifiedHighEthanol[2]
None (Sunlight)WaterAmbient17-40 min89-97Not Specified[3]
H2O2:HClWater10090-120 min88-93Ethanol

Troubleshooting Guide

Problem 1: Oiling Out

  • Symptom: The compound separates as a liquid instead of forming solid crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the isoxazol-5(4H)-one.

    • The solution is cooling too quickly.

    • High concentration of impurities.

  • Solutions:

    • Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

    • Choose a solvent with a lower boiling point.

    • If impurities are suspected, consider a preliminary purification step like passing the crude product through a short silica plug.

Problem 2: No Crystal Formation

  • Symptom: The solution remains clear even after cooling.

  • Possible Causes:

    • Too much solvent was used.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Boil off some of the solvent to increase the concentration and try to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

    • If the compound remains soluble, a different solvent or a mixed solvent system may be necessary.

Problem 3: Low Recovery of Purified Product

  • Symptom: The yield of recrystallized product is significantly lower than expected.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • The crystals were washed with solvent that was not sufficiently cold.

    • Premature crystallization during hot filtration.

  • Solutions:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Always wash the collected crystals with ice-cold solvent.

    • Ensure the filtration apparatus is pre-warmed before hot filtration.

Problem 4: Colored Impurities in Crystals

  • Symptom: The final crystals have a noticeable color, suggesting the presence of impurities.

  • Possible Causes:

    • Colored byproducts from the synthesis have similar solubility to the desired product.

  • Solutions:

    • Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.

    • A second recrystallization may be required to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for recrystallizing isoxazol-5(4H)-ones?

A1: Ethanol is the most frequently cited solvent for the recrystallization of 3,4-disubstituted isoxazol-5(4H)-ones and generally provides good results.[1][2] Acetone and mixtures of ethanol and water have also been used successfully.[1]

Q2: How can I choose the best recrystallization solvent for my specific isoxazol-5-ol derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to determine the best option for your specific compound.

Q3: My isoxazol-5(4H)-one product precipitates directly from the aqueous reaction mixture. Do I still need to recrystallize it?

A3: In many "green" synthetic approaches using water as a solvent, the product precipitates in high purity.[3][4][5] Often, simple filtration and washing with cold water or ethanol are sufficient.[4] However, for applications requiring very high purity, a subsequent recrystallization is recommended.

Q4: Can impurities from the three-component synthesis affect the recrystallization process?

A4: Yes, unreacted starting materials (aldehyde, β-ketoester, hydroxylamine hydrochloride) or side-products can act as impurities.[4] If these are present in significant amounts, they can sometimes inhibit crystallization or co-precipitate with your product. Ensuring the reaction goes to completion and performing a simple aqueous wash of the crude product can help minimize these issues before recrystallization.

Q5: What is the importance of slow cooling during recrystallization?

A5: Slow cooling allows for the gradual formation of a crystal lattice, which is a more selective process. This means that impurity molecules are more likely to be excluded from the growing crystals, resulting in a purer final product. Rapid cooling can trap impurities within the crystal structure.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,4-disubstituted isoxazol-5(4H)-ones.

experimental_workflow cluster_synthesis One-Pot, Three-Component Synthesis cluster_workup Work-up and Isolation cluster_purification Recrystallization s1 Combine Aldehyde, β-Keto Ester, and Hydroxylamine HCl s2 Add Catalyst and Solvent (e.g., Water or Ethanol) s1->s2 s3 Stir at Appropriate Temperature s2->s3 w1 Cool Reaction Mixture s3->w1 w2 Isolate Crude Product (Filtration) w1->w2 w3 Wash with Cold Solvent (e.g., Water, Ethanol) w2->w3 p1 Dissolve Crude Product in Minimum Hot Solvent w3->p1 p2 Slow Cooling to Room Temperature p1->p2 p3 Cool in Ice Bath p2->p3 p4 Filter and Wash Crystals with Cold Solvent p3->p4 p5 Dry Purified Product p4->p5

References

Technical Support Center: Synthesis of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 5-Ethyl-isoxazol-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction. The primary synthetic route involves the condensation of a β-ketoester with hydroxylamine, where careful pH control is crucial to favor the formation of the desired 3-hydroxyisoxazole isomer.

IssuePotential Cause(s)Recommended Actions
Low or No Product Yield Incorrect pH: The reaction is highly pH-sensitive. Formation of the 5-isoxazolone byproduct is favored at lower pH, while decomposition can occur at very high pH.[1]- Use a pH-stat or perform careful manual additions of base to maintain the pH at approximately 10 throughout the reaction.[1]- Quench the reaction by adding it to a slight excess of strong acid to facilitate the cyclization of the hydroxamic acid intermediate to the desired 3-isoxazolol.[1]
Poor Quality Reactants: Impurities in the β-ketoester (ethyl 3-oxopentanoate) or hydroxylamine hydrochloride can inhibit the reaction.[2]- Use freshly distilled ethyl 3-oxopentanoate.- Ensure the hydroxylamine hydrochloride is of high purity and stored under appropriate conditions.
Suboptimal Temperature: Reaction temperature can affect reaction rate and selectivity.- While many related reactions proceed at room temperature, gentle heating (e.g., 40-60°C) may improve yields, but should be optimized to avoid degradation.
Inefficient Mixing: Particularly during scale-up, poor mixing can lead to localized pH variations and incomplete reaction.- Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of base.
Formation of 5-Isoxazolone Byproduct Low Reaction pH: This is the most common cause for the formation of the undesired 5-isoxazolone isomer.[1][3]- Strictly maintain the reaction pH around 10.[1] The formation of the 5-isoxazolone is suppressed at this pH.
Slow Acid Quench: A slow quench can allow for the competing cyclization pathway to the 5-isoxazolone to occur.- Add the reaction mixture to a well-stirred, cooled solution of excess strong acid for a rapid quench.[1]
Product Purity Issues After Isolation Co-precipitation of Salts: Inorganic salts from the base and acid used can co-precipitate with the product.- After filtration, wash the crude product thoroughly with cold water to remove inorganic salts.
Residual Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to impurities.- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane, or a mixture of water and heptane).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for successfully synthesizing this compound instead of the 5-isoxazolone isomer? A1: The most critical parameter is maintaining a constant pH of around 10 during the reaction of ethyl 3-oxopentanoate with hydroxylamine.[1] This condition favors the formation of the hydroxamic acid intermediate, which upon rapid acidification, cyclizes to the desired this compound.[1]

Q2: How can I monitor the progress of the reaction? A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will allow you to determine the consumption of the starting materials and the formation of the product.

Q3: What are the common byproducts in this synthesis? A3: The most common byproduct is the isomeric 5-ethyl-isoxazol-3(2H)-one (a 5-isoxazolone).[1][3] Its formation is favored at lower pH. Other potential byproducts can arise from the degradation of starting materials or intermediates.

Q4: What purification methods are recommended for the final product? A4: In many cases, the product may precipitate upon acidification of the reaction mixture. The crude product can be collected by vacuum filtration and washed with cold water.[2] For higher purity, recrystallization from a solvent such as heptane is a common and effective method.[1]

Q5: Are there any safety concerns I should be aware of when scaling up this synthesis? A5: When scaling up, be mindful of potential exotherms, especially during the addition of base and the acid quench. It is advisable to use a jacketed reactor for better temperature control. Additionally, some isoxazole derivatives can be thermally unstable, so it is recommended to perform a safety assessment such as Differential Scanning Calorimetry (DSC) on the final product and intermediates if large quantities are being prepared.[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for synthesizing 3-isoxazolols from β-ketoesters, adapted for the synthesis of this compound.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH), 2 N solution

  • Hydrochloric acid (HCl), concentrated or 6 N

  • Methylene chloride or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Heptane (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve ethyl 3-oxopentanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Cool the mixture in an ice bath.

  • Slowly add 2 N sodium hydroxide solution dropwise to the stirred mixture, maintaining the pH at approximately 10. A pH-stat can be used for precise control. Continue the addition of base as needed to keep the pH constant.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or HPLC.

  • In a separate beaker, prepare a solution of hydrochloric acid (e.g., 6 N) in an amount sufficient to neutralize the reaction mixture and make it acidic (pH ~1-2). Cool this acid solution in an ice bath.

  • Once the reaction is complete, rapidly pour the reaction mixture into the cold, stirred acid solution.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as methylene chloride or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from heptane.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterRecommended Value/RangeNotes
Reactant Ratio
Ethyl 3-oxopentanoate1.0 equivalentStarting β-ketoester.
Hydroxylamine HCl1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Reaction Conditions
pH9.5 - 10.5Critical for favoring the 3-hydroxy isomer.[1]
Temperature20 - 40 °CMonitor for exotherms, especially during scale-up.
Reaction Time1 - 4 hoursMonitor by TLC or HPLC for completion.
SolventWaterAn environmentally friendly and effective solvent.[2]
Work-up & Purification
Quenching AgentExcess strong acid (e.g., HCl)Rapidly add the reaction mixture to cold acid.[1]
Purification MethodRecrystallizationHeptane is a suitable solvent for recrystallization.[1]
Expected Yield 60 - 80%Yields can vary based on reaction scale and purity of reagents.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound reactant1 Ethyl 3-oxopentanoate cond1 + NH₂OH·HCl Water, pH ≈ 10 reactant1->cond1 reactant2 Hydroxylamine (NH₂OH) reactant2->cond1 intermediate Hydroxamic Acid Intermediate cond2 Rapid Acid Quench (e.g., HCl) intermediate->cond2 Favored Pathway cond3 Low pH Cyclization intermediate->cond3 Competing Pathway product This compound byproduct 5-Ethyl-isoxazol-3(2H)-one (5-Isoxazolone Byproduct) cond1->intermediate cond2->product cond3->byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield start Low or No Product Yield check_ph Is pH maintained at ~10? start->check_ph check_reagents Are reactants pure? check_ph->check_reagents Yes sol_ph Adjust pH control method (e.g., use pH-stat). check_ph->sol_ph No check_conditions Are temperature and mixing optimal? check_reagents->check_conditions Yes sol_reagents Purify/distill starting materials. check_reagents->sol_reagents No check_quench Was the acid quench rapid? check_conditions->check_quench Yes sol_conditions Optimize temperature and increase stirring speed. check_conditions->sol_conditions No sol_quench Ensure rapid addition to cold, stirred acid. check_quench->sol_quench No end Improved Yield check_quench->end Yes sol_ph->end sol_reagents->end sol_conditions->end sol_quench->end

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

5-Ethyl-isoxazol-3-OL vs other isoxazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Isoxazole Derivatives in Bioassays

The isoxazole ring is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][5][6][7][8] This guide provides a comparative analysis of various isoxazole derivatives based on their performance in different bioassays, supported by experimental data from published studies. While the specific compound 5-Ethyl-isoxazol-3-ol is not extensively documented in publicly available research, this guide focuses on other well-studied isoxazole derivatives to provide a valuable comparative resource for researchers.

Comparative Bioactivity Data

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring.[1][2] The following tables summarize quantitative data from various bioassays, comparing the performance of different classes of isoxazole derivatives.

Antimicrobial Activity

Isoxazole derivatives have shown significant potential as antimicrobial agents against a range of pathogens, including bacteria and fungi. The presence of specific moieties, such as a thiophene ring, has been shown to enhance antimicrobial activity.[5]

Table 1: Antibacterial and Antifungal Activity of Isoxazole Derivatives

Compound ClassSpecific DerivativeBioassayTarget Organism(s)Activity (MIC/IC50)Reference
5-Amino-3-methyl-1,2-oxazole-4-carboxylatePUB9Minimal Inhibitory Concentration (MIC)Staphylococcus aureus< 0.0078 µg/mL[5]
Biofilm ReductionS. aureus, P. aeruginosa, C. albicans> 90% reduction[5]
PUB10Minimal Inhibitory Concentration (MIC)S. aureus8 µg/mL[5]
Biofilm ReductionS. aureus, P. aeruginosa, C. albicans> 90% reduction[5]
Isoxazole-carboxamideA8Minimal Inhibitory Concentration (MIC)Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans2 mg/mL[9]
Isoxazole-Oxazole HybridCompound 19Minimal Inhibitory Concentration (MIC)S. aureus, MRSA, S. pneumoniae2 µg/mL[6]
E. faecalis4 µg/mL[6]
Anticancer and Cytotoxic Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties, targeting various cancer cell lines and molecular pathways.[1][2][6][8]

Table 2: Anticancer Activity of Isoxazole Derivatives

Compound ClassSpecific DerivativeBioassayTarget Cell Line(s)Activity (IC50)Reference
Indolyl-isoxazolesCompound 34/35Cytotoxicity AssayK562 (Leukemia) and other human tumor lines0.04–12.00 µM[2]
Harmine-derived IsoxazoleCompound 19MTT AssayOVCAR-3 (Ovarian), HCT 116 (Colon)5.0 µM[8]
MCF-7 (Breast)16.0 µM[8]
Isoxazole-Oxazole Hybrid26bCytotoxicity AssayA-431, A549, MCF7, HT29, LoVo, L1210Comparable to Cisplatin[6]
3-Hydroxyisoxazole-5-hydroxamic acid intermediateChlorofumarodihydroxamic acid (6)Antineoplastic AssayP388 lymphocytic leukemiaActive[10]
Enzyme Inhibition and Anti-inflammatory Activity

Isoxazole derivatives are known to inhibit various enzymes, leading to therapeutic effects such as anti-inflammatory action.[7][9] For instance, the well-known NSAID Valdecoxib features an isoxazole core and functions as a COX-2 inhibitor.[1][4]

Table 3: Enzyme Inhibition and Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassSpecific DerivativeBioassayTargetActivity (IC50 / % Inhibition)Reference
Isoxazole-carboxamideA13In vitro COX InhibitionCOX-164 nM[9]
COX-213 nM[9]
3-Hydroxy-isoxazoleCompound 23In vitro HDAC InhibitionHDAC60.7 µM (700 nM)[11]
Pyrazolyl-isoxazoleCompound 36T-cell Proliferation & Cytokine ProductionIL-17 & IFN-γ production≤ 0.01 µM[6]
Oxazolo[5,4-d]pyrimidine-isoxazole hybrid27a, 27cVEGFR2 InhibitionVEGFR2Comparable to Tivozanib[6]
Triazine-isoxazoleCompound 7aCarrageenan-induced paw edema (in vivo)Inflammation51% inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are generalized protocols for key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The isoxazole derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test isoxazole derivatives are pre-incubated with the enzyme in a 96-well plate for a defined period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then terminated. The product of the reaction, typically prostaglandin E2 (PGE2), is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT 116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations

Diagrams can effectively illustrate complex workflows and biological pathways.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & Advanced Studies cluster_3 In Vivo Evaluation synthesis Synthesis of Isoxazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticancer Cytotoxicity Assays (IC50) enzyme Enzyme Inhibition Assays (IC50) sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar enzyme->sar admet ADME/Tox Prediction sar->admet lead_opt Lead Optimization admet->lead_opt animal_model Animal Models of Disease (e.g., Paw Edema) lead_opt->animal_model efficacy Efficacy & PK/PD Studies animal_model->efficacy

Caption: General workflow for the discovery and development of bioactive isoxazole derivatives.

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 peroxidase activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Isoxazole Isoxazole Derivatives (e.g., Valdecoxib, A13) Isoxazole->COX Inhibit

Caption: Mechanism of action for isoxazole-based COX inhibitors in the arachidonic acid pathway.

References

Spectroscopic Analysis for Structural Validation: A Comparative Guide to 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison guide for the structural validation of 5-Ethyl-isoxazol-3-ol is now available for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of this compound using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a comparative analysis with the structurally related compound, 5-Methyl-isoxazol-3-amine.

This publication offers a thorough examination of the structural features of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting predicted spectroscopic data for the target molecule and comparing it with experimental data for a similar compound, this guide serves as a valuable resource for the unambiguous structural confirmation of this compound and its derivatives.

Comparative Spectroscopic Data

The structural integrity of a novel compound is unequivocally established through the meticulous analysis of its spectroscopic data. Below is a comparative summary of the predicted spectroscopic data for this compound and the experimental data for 5-Methyl-isoxazol-3-amine.

Spectroscopic TechniqueThis compound (Predicted Data)5-Methyl-isoxazol-3-amine (Experimental Data)[1][2][3][4][5][6]
¹H NMR (ppm)δ 1.2 (t, 3H, CH₃), 2.6 (q, 2H, CH₂), 5.8 (s, 1H, CH), 9.5 (s, 1H, OH)δ 2.3 (s, 3H, CH₃), 4.2 (br s, 2H, NH₂), 5.5 (s, 1H, CH)
¹³C NMR (ppm)δ 12.0 (CH₃), 25.0 (CH₂), 95.0 (C4), 168.0 (C5), 172.0 (C3)δ 12.1 (CH₃), 97.4 (C4), 169.0 (C5), 171.2 (C3)
IR Spectroscopy (cm⁻¹)~3100 (O-H stretch), ~2970 (C-H stretch, ethyl), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1100 (C-O stretch)3410, 3290 (N-H stretch), 3120 (C-H stretch, aromatic), 1630 (C=N stretch), 1580 (C=C stretch)
Mass Spectrometry (m/z)Molecular Ion [M]⁺: 113.04. Key Fragments: [M-C₂H₄]⁺ (85), [M-CO]⁺ (85), [C₂H₅]⁺ (29)Molecular Ion [M]⁺: 98.05. Key Fragments: [M-HCN]⁺ (71), [M-CO]⁺ (70), [CH₃CN]⁺ (41)

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are typically prepared by dissolving 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹H NMR spectra are acquired using a 400 MHz or higher field spectrometer. For ¹³C NMR, 50-100 mg of the sample is generally required, and spectra are recorded with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing Spectroscopic Validation

To further elucidate the process of structural validation and the comparison between the two molecules, the following diagrams are provided.

Spectroscopic_Workflow General Workflow for Spectroscopic Structural Validation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Compound of Interest Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spectrometry Dissolution->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structural Validation Data_Processing->Structure_Validation Spectroscopic_Comparison Key Spectroscopic Feature Comparison cluster_target This compound cluster_comparator 5-Methyl-isoxazol-3-amine Target_NMR ¹H NMR: Ethyl group signals (triplet, quartet) ¹³C NMR: ~12.0, 25.0 ppm Comparison Comparison Points Target_NMR->Comparison Target_IR IR: O-H stretch (~3100 cm⁻¹) Target_IR->Comparison Target_MS MS: m/z = 113 Target_MS->Comparison Comp_NMR ¹H NMR: Methyl signal (singlet) ¹³C NMR: ~12.1 ppm Comp_NMR->Comparison Comp_IR IR: N-H stretches (3410, 3290 cm⁻¹) Comp_IR->Comparison Comp_MS MS: m/z = 98 Comp_MS->Comparison

References

Comparative study of catalysts for 5-Ethyl-isoxazol-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Catalysts for the Synthesis of 5-Ethyl-isoxazol-3-ol Derivatives.

This guide provides a comparative analysis of various catalysts employed in the synthesis of 5-substituted-isoxazol-3-ol derivatives, which predominantly exist as their more stable tautomeric form, isoxazol-5(4H)-ones. The primary focus is on the widely utilized one-pot, three-component condensation reaction. This reaction's efficiency and atom economy make it a favored method among researchers.[1] The choice of catalyst is a critical parameter that significantly influences the reaction's yield, duration, and environmental footprint.

General Reaction Pathway

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is typically achieved through a one-pot condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. Subsequent intramolecular cyclization and dehydration yield the final isoxazol-5(4H)-one product.

G cluster_product Product Aldehyde Aldehyde (R1-CHO) Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct BetaKetoester β-Ketoester (R2-COCH2-COOR') Oxime Oxime Intermediate BetaKetoester->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH·HCl) Oxime->Knoevenagel_Adduct Isoxazolone 3,4-disubstituted isoxazol-5(4H)-one Knoevenagel_Adduct->Isoxazolone Intramolecular Cyclization Catalyst Catalyst Catalyst->Knoevenagel_Adduct Catalyst->Isoxazolone

Caption: General reaction pathway for the catalytic synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, a representative isoxazol-5-one derivative. This allows for a direct comparison of their efficacy under optimized conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Cell-Pr-NH2 14 mgWaterRoom Temp.2598[2][3]
Sodium Malonate 10Water25-High Yield[4]
4-(Dimethylamino)pyridine (DMAP) 8Water-Ethanol80-High Yield[5]
Citric Acid 10Water60-Good Yields[1]
L-Valine ----Good Yields[1]
Sodium Hydroxide 0.170 mmolWater-Ethanol6016 h86[6]

Note: A direct comparison of reaction times and yields for all catalysts under identical conditions is challenging due to variations in the cited literature. "High Yield" and "Good Yields" are reported where specific quantitative data for the model compound was not available.[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis of isoxazol-5(4H)-ones using different catalytic systems are provided below.

Protocol 1: Synthesis using Propylamine-functionalized Cellulose (Cell-Pr-NH2)

This protocol utilizes a green, heterogeneous catalyst.[2][3]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and propylamine-functionalized cellulose (14 mg).

  • Solvent Addition: Add water (10 mL) to the flask.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, collect the precipitated product by vacuum filtration. Wash the solid with ethanol (3 x 10 mL) and air-dry to obtain the pure product.

Protocol 2: Synthesis using Sodium Malonate

This method employs a commercially available and inexpensive organocatalyst.[4]

  • Reaction Setup: To a stirred solution of the aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and β-ketoester (1 mmol) in water (5 mL), add sodium malonate (10 mol%).

  • Reaction Execution: Stir the reaction mixture at 25°C.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, the solid product is collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis using Sodium Hydroxide

A traditional base-catalyzed approach.[6]

  • Reaction Setup: In a sealed tube, mix the alkyne (e.g., propargyl benzoate, 1.70 mmol), primary nitro compound (e.g., ethyl nitroacetate, 4.24 mmol), water (4160 mg), and ethanol (1280 mg).

  • Catalyst Addition: Add a solution of sodium hydroxide (4.24 M, 0.040 mL, 0.170 mmol).

  • Reaction Execution: Vigorously stir the mixture at 60°C for 16 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel.

Experimental Workflow: Catalyst Screening

The following diagram illustrates a logical workflow for the screening and optimization of catalysts for the synthesis of this compound derivatives.

G start Start: Define Target Isoxazol-5-one Derivative select_catalysts Select a Range of Potential Catalysts (Acidic, Basic, Organo, Heterogeneous) start->select_catalysts initial_screening Initial Catalyst Screening: - Fixed Reactant Stoichiometry - Standard Solvent & Temperature select_catalysts->initial_screening analyze_results Analyze Results: - TLC for Conversion - Crude Yield initial_screening->analyze_results analyze_results->select_catalysts No Promising Catalysts Found select_promising Select Promising Catalysts (>50% Conversion) analyze_results->select_promising optimize_conditions Optimize Reaction Conditions for Each Promising Catalyst: - Catalyst Loading - Solvent - Temperature - Reaction Time select_promising->optimize_conditions final_comparison Final Comparison: - Isolated Yield - Purity (NMR, LC-MS) - Green Metrics optimize_conditions->final_comparison best_catalyst Identify Optimal Catalyst and Conditions final_comparison->best_catalyst end End best_catalyst->end

Caption: A workflow for catalyst screening and optimization in isoxazol-5-one synthesis.

Conclusion

The synthesis of this compound derivatives via the three-component reaction can be effectively catalyzed by a variety of catalysts. For green and efficient synthesis, propylamine-functionalized cellulose (Cell-Pr-NH2) demonstrates excellent performance with high yields in water at room temperature.[2][3] Sodium malonate also presents a green and cost-effective option.[4] Traditional catalysts like sodium hydroxide are effective but may require harsher conditions and more extensive purification.[6] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scalability, cost, and environmental considerations. Further optimization of reaction conditions for each catalyst is recommended to achieve the best possible outcomes.

References

Comparative Biological Activity of Isoxazol-3-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the isoxazole core plays a critical role in determining the specific biological activity and potency of these derivatives.[3] This guide focuses on the isoxazol-3-ol (also referred to as isoxazol-5-ol due to tautomerism) scaffold and examines how different substituents at the 5-position influence its biological activity.

Comparative Analysis of Biological Activity

The biological activity of 5-substituted isoxazol-3-ol analogs is significantly influenced by the nature and position of substituents. The following data is derived from a study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, which were evaluated for their inhibitory activity against chitin synthesis.[4]

Inhibition of Chitin Synthesis

A series of 3-phenyl-isoxazol-5-ol analogs were assessed for their in vitro inhibitory activity on chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[4]

Compound IDSubstituent (R)IC50 (µM)
1 H0.13
2 F0.08
3 Cl0.07
4 Br0.09
5 I0.25
6 CH30.06
7 C2H50.07
8 n-C3H70.08
9 i-C3H70.15
10 n-C4H90.09
11 t-C4H9>10
12 OCH30.22

Data sourced from a study on 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors.[4]

Summary of Structure-Activity Relationship (SAR):

  • Halogen Substituents: Small halogen atoms, such as fluorine and chlorine, at the para-position of the phenyl ring (compounds 2 and 3) resulted in the most potent inhibitory activity.[4] The potency decreased with larger halogens like iodine (compound 5).[4]

  • Alkyl Substituents: Small, linear alkyl groups like methyl, ethyl, propyl, and butyl (compounds 6, 7, 8, and 10) were well-tolerated and maintained high potency.[4]

  • Steric Hindrance: The introduction of a bulky tertiary-butyl group (compound 11) led to a significant loss of activity, suggesting that steric hindrance at this position is detrimental to the compound's inhibitory function.[4]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

In Vitro Chitin Synthesis Inhibition Assay

The in vitro activity of the 3-phenyl-isoxazol-5-ol analogs was determined by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.[4]

Methodology:

  • Integument Preparation: The integument from the last instar larvae of the rice stem borer is isolated.

  • Culturing: The isolated integument is cultured in a suitable medium.

  • Compound Treatment: The cultured integuments are treated with varying concentrations of the test compounds (3-phenyl-isoxazol-5-ol analogs).

  • Radiolabeling: N-acetyl-D-[1-14C]glucosamine is added to the culture medium as a precursor for chitin synthesis.

  • Incubation: The cultures are incubated to allow for the incorporation of the radiolabeled precursor into chitin.

  • Chitin Isolation: After incubation, the integuments are harvested, and the chitin is isolated through a series of chemical treatments to remove other macromolecules.

  • Quantification: The amount of radiolabeled N-acetyl-D-glucosamine incorporated into chitin is quantified using a liquid scintillation counter.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the chitin synthesis (IC50) is calculated from the dose-response curve.[4]

Visualizations

The following diagrams illustrate the structure-activity relationships and the experimental workflow.

SAR_Summary cluster_substituents Substituents at para-position cluster_activity Resulting Activity Small Halogens (F, Cl) Small Halogens (F, Cl) High Potency High Potency Small Halogens (F, Cl)->High Potency leads to Small Alkyls (CH3, C2H5) Small Alkyls (CH3, C2H5) Small Alkyls (CH3, C2H5)->High Potency leads to Large Halogens (I) Large Halogens (I) Moderate Potency Moderate Potency Large Halogens (I)->Moderate Potency leads to Bulky Alkyls (t-C4H9) Bulky Alkyls (t-C4H9) Low Potency Low Potency Bulky Alkyls (t-C4H9)->Low Potency leads to

Caption: Structure-Activity Relationship Summary.

experimental_workflow A Isolate Integument (Rice Stem Borer) B Culture Integument A->B C Treat with Isoxazol-ol Analogs B->C D Add [14C]GlcNAc (Radiolabel) C->D E Incubate D->E F Isolate Chitin E->F G Quantify Radioactivity F->G H Calculate IC50 Values G->H

Caption: In Vitro Chitin Synthesis Inhibition Assay Workflow.

References

Confirming the Regioselectivity of 5-Ethyl-isoxazol-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted isoxazoles is a cornerstone of medicinal chemistry, with the isoxazole scaffold present in numerous pharmaceutical agents. The regioselectivity of the synthesis is a critical parameter that dictates the final molecular architecture and, consequently, the biological activity. This guide provides a comparative analysis of synthetic routes to 5-Ethyl-isoxazol-3-ol, with a focus on confirming the regioselectivity of the reaction. We present experimental data and detailed protocols to aid researchers in obtaining the desired regioisomer with high fidelity.

Introduction to Isoxazole Synthesis and Regioselectivity

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several synthetic strategies. A prevalent and direct method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. However, when an unsymmetrical dicarbonyl substrate is used, the reaction can potentially yield two regioisomeric products. In the synthesis of this compound, the key precursor is an ethyl-substituted β-ketoester. The regiochemical outcome depends on the initial nucleophilic attack of the hydroxylamine nitrogen on one of the two carbonyl groups of the β-ketoester, followed by cyclization and dehydration.

The two potential regioisomers are this compound and 3-Ethyl-isoxazol-5-ol. The control of regioselectivity is paramount, as these isomers will exhibit different physicochemical properties and biological activities. Factors influencing the regioselectivity include the electronic and steric nature of the substituents on the β-ketoester, as well as the reaction conditions such as pH and solvent.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through different methodologies. Below, we compare the classical Claisen condensation with a more modern approach designed to enhance regioselectivity.

Table 1: Comparison of Synthetic Methods for Substituted Isoxazol-3-ols
FeatureMethod A: Classical CondensationMethod B: Directed Synthesis via β-Keto Hydroxamic Acids
Starting Materials Ethyl 3-oxopentanoate, HydroxylamineCarboxylic acid derivative, N,O-bis(tert-butoxycarbonyl)hydroxylamine
Key Principle Direct condensation and cyclizationStepwise synthesis and cyclization of a protected hydroxamic acid
Regioselectivity Often yields a mixture of regioisomersHigh regioselectivity for the 5-substituted-isoxazol-3-ol
Byproducts Can produce the isomeric 3-Ethyl-isoxazol-5-oneMinimal byproduct formation reported[1]
Reaction Conditions Typically requires basic or acidic conditionsMulti-step process involving protection and deprotection/cyclization
Yield Variable, dependent on regioselectivityGenerally good to high yields of the desired isomer

Experimental Protocols

Method A: Classical Condensation for this compound Synthesis

This protocol is adapted from the general principles of the Claisen isoxazole synthesis.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Dissolve sodium hydroxide (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add hydroxylamine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Method B: Directed Synthesis of this compound via a β-Keto Hydroxamic Acid Intermediate

This protocol is based on a novel method reported to yield 5-substituted 3-isoxazolols with high regioselectivity[1].

Materials:

  • Propionyl Meldrum's acid

  • N,O-bis(tert-butoxycarbonyl)hydroxylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (in dioxane)

Procedure:

  • Synthesis of the N,O-diBoc-protected β-keto hydroxamic acid:

    • Dissolve propionyl Meldrum's acid (1.0 eq) in DCM.

    • Add N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected hydroxamic acid.

  • Cyclization to this compound:

    • Dissolve the N,O-diBoc-protected β-keto hydroxamic acid in a minimal amount of DCM.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4 M).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection and cyclization by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to obtain the crude this compound.

    • Purify by column chromatography if necessary.

Confirmation of Regioselectivity

The definitive confirmation of the synthesized product's regiochemistry is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Expected ¹H NMR and ¹³C NMR Data for Regioisomer Confirmation
IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~5.8-6.2 (s, 1H, H-4)~170-175 (C-3, C=O tautomer)
~2.6-2.9 (q, 2H, -CH₂CH₃)~160-165 (C-5)
~1.2-1.4 (t, 3H, -CH₂CH₃)~95-100 (C-4)
3-Ethyl-isoxazol-5-ol ~5.5-5.9 (s, 1H, H-4)~165-170 (C-5, C=O tautomer)
~2.8-3.1 (q, 2H, -CH₂CH₃)~155-160 (C-3)
~1.3-1.5 (t, 3H, -CH₂CH₃)~100-105 (C-4)

Note: Exact chemical shifts are dependent on the solvent and concentration. The values provided are estimates based on general isoxazole chemistry.

The chemical shift of the C4-proton and the carbon signals for C3 and C5 are diagnostic in distinguishing between the two isomers. Two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to unequivocally establish the connectivity and confirm the structure.

Visualizing the Synthetic Pathways

Diagram 1: Competing Pathways in Classical Isoxazole Synthesis

G cluster_0 Reaction of Ethyl 3-oxopentanoate with Hydroxylamine reagents Ethyl 3-oxopentanoate + NH₂OH pathA reagents->pathA Path A pathB reagents->pathB Path B intermediateA Intermediate A pathA->intermediateA intermediateB Intermediate B pathB->intermediateB productA 3-Ethyl-isoxazol-5-ol (Isomer 1) intermediateA->productA Cyclization productB This compound (Desired Product) intermediateB->productB Cyclization

Caption: Regioselectivity in Claisen isoxazole synthesis.

Diagram 2: Workflow for Directed Synthesis of this compound

G start Propionyl Meldrum's Acid step1 Aminolysis start->step1 reagent1 N,O-bis(Boc)hydroxylamine reagent1->step1 intermediate N,O-diBoc-protected β-keto hydroxamic acid step1->intermediate step2 Deprotection & Cyclization intermediate->step2 reagent2 HCl in Dioxane reagent2->step2 product This compound step2->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Directed synthesis of this compound.

Conclusion

The regioselective synthesis of this compound is a critical consideration for its application in research and development. While the classical condensation of ethyl 3-oxopentanoate with hydroxylamine provides a direct route, it may lead to a mixture of regioisomers, necessitating careful purification and characterization. For applications demanding high isomeric purity, a directed synthesis via a protected β-keto hydroxamic acid intermediate offers a superior strategy, ensuring the selective formation of the desired this compound isomer[1]. The analytical techniques outlined in this guide, particularly NMR spectroscopy, are indispensable for the unambiguous confirmation of the final product's structure.

References

The Versatile Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of isoxazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. By examining key structural modifications and their impact on efficacy, this document serves as a resource for rational drug design and development.

Isoxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3][4] The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework that can be readily modified to modulate biological activity.[3][5][6] This guide synthesizes experimental data to compare the anticancer, antimicrobial, and anti-inflammatory activities of various isoxazole analogs, providing insights into their structure-activity relationships (SAR).

Anticancer Activity: Targeting Cellular Proliferation and Survival

Isoxazole derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and modulating protein kinases.[7][8][9] The SAR of these compounds reveals that the nature and position of substituents on the isoxazole core and its appended rings significantly influence their cytotoxic potency.

A key determinant of anticancer activity is the presence of specific substituents on the phenyl rings attached to the isoxazole core. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or fluoro (-F), on a phenyl ring has been shown to enhance anticancer activity.[7] Conversely, electron-donating groups like a methyl group (-CH3) on an indole ring linked to the isoxazole moiety can also contribute to therapeutic efficacy.[7]

Table 1: Comparison of Anticancer Activity of Isoxazole Derivatives

Compound IDCore StructureR1R2Cell LineIC50 (µM)Reference
1 Indole-linked IsoxazoleHHMCF-72.25[7]
2 Indole-linked IsoxazoleHCH3MCF-73[7]
3 Quinolone-based IsoxazoleHHPancreatic Cancer-[10]
4 Coumarin-based IsoxazoleHHHematologic Malignancies-[10]

Note: Specific IC50 values for compounds 3 and 4 were not detailed in the provided search results but are part of a study on antitumor activity.

One of the well-established mechanisms of action for some anticancer isoxazole derivatives is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.[7] By preventing the methylation of uracil to thymine, these compounds effectively halt DNA replication in rapidly dividing cancer cells.[7] This mode of action is particularly relevant for indole-linked isoxazoles that have demonstrated inhibitory activity against breast cancer cell lines.[7]

Below is a diagram illustrating the general workflow for evaluating the anticancer activity of isoxazole derivatives.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Isoxazole Derivatives purification Purification & Characterization synthesis->purification treatment Treatment with Derivatives purification->treatment cell_lines Cancer Cell Lines (e.g., MCF-7) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme Enzyme Inhibition Assays apoptosis->enzyme cell_cycle->enzyme

Caption: Workflow for Anticancer Evaluation of Isoxazole Derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold is also a privileged structure in the development of novel antimicrobial agents.[11] Modifications to the core structure and its substituents have yielded compounds with potent activity against a range of bacteria and fungi.

Structure-activity relationship studies have indicated that the nature of the substituent on the phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, in a series of isoxazole-containing chalcones and dihydropyrazoles, chalcones generally exhibited excellent antibacterial and antioxidant activities, while the corresponding dihydropyrazole derivatives showed superior antifungal and anticancer activities.[12] This highlights the importance of the linker between the isoxazole and the phenyl ring.

Specifically, for antifungal activity, trisubstituted phenyl rings on dihydropyrazole derivatives, particularly with a fluoro group at position 2 and methoxy groups at positions 3 and 4, were found to be most potent.[12] For antibacterial activity, a methoxy group at position 4 on the phenyl ring of a dihydropyrazole derivative enhanced its efficacy.[12]

Table 2: Comparison of Antimicrobial Activity of Isoxazole Derivatives

Compound IDDerivative TypeR Group on Phenyl RingTarget OrganismMIC (µg/mL)IC50 (µg/mL)Reference
39 Dihydropyrazole3,4-disubstitutedProstate Cancer-4 ± 2[12]
45 Dihydropyrazole2-fluoro, 3,4-dimethoxyProstate Cancer82 ± 1[12]
46 DihydropyrazoleTrisubstitutedFungi-2 ± 1[12]

Note: MIC values are for antibacterial activity, while IC50 values are for antifungal or anticancer activity as specified in the reference.

The following diagram illustrates a typical signaling pathway that could be inhibited by antimicrobial isoxazole derivatives, leading to cell death.

Isoxazole_Derivative Isoxazole_Derivative Target_Enzyme Bacterial/Fungal Target Enzyme Isoxazole_Derivative->Target_Enzyme Inhibition Essential_Pathway Essential Metabolic Pathway Target_Enzyme->Essential_Pathway Cell_Death Microbial Cell Death Essential_Pathway->Cell_Death Disruption

Caption: General Mechanism of Antimicrobial Action.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[13][14][15] Their mechanism of action often involves the inhibition of key inflammatory mediators.

The synthesis of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles has yielded compounds with statistically significant anti-inflammatory activity.[13] The anti-inflammatory potency of these derivatives is influenced by the substitution pattern on the 5-phenyl ring. While specific quantitative structure-activity relationships (QSAR) have been developed, the general trend points towards the importance of both electronic and steric factors of the substituents.[13][14]

In some studies, isoxazole derivatives have been shown to be more potent than standard anti-inflammatory drugs like celecoxib, diclofenac, and indomethacin in reducing carrageenan-induced paw edema in mice.[15] For instance, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine showed a 51% inhibition of paw edema.[15]

Table 3: Comparison of Anti-inflammatory Activity of Isoxazole Derivatives

Compound SeriesGeneral StructureKey Substituent for ActivityAnimal Model% Inhibition of EdemaReference
3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles PhenylisoxazoleVaried substitutions on 5-phenyl ringCarrageenan-induced rat paw edemaStatistically significant[13][14]
Isoxazole-triazine hybrid N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineTriazine and piperidine moietiesCarrageenan-induced mice paw edema51%[15]
Isoxazole-carboxamides 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (HWA-486)Trifluoromethylphenyl groupAdjuvant arthritis in Lewis rats-[15]

Note: Specific quantitative data for all compounds was not available in the initial search results, but their significant activity was highlighted.

The logical relationship in a QSAR study for anti-inflammatory isoxazole derivatives can be visualized as follows:

A Molecular Descriptors (Electronic, Steric, etc.) B Quantitative Structure-Activity Relationship (QSAR) Model A->B C Predicted Anti-inflammatory Activity B->C E Model Validation C->E D Observed Anti-inflammatory Activity (Experimental) D->E

Caption: QSAR Model Development for Anti-inflammatory Activity.

Experimental Protocols

Synthesis of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles: [13] A series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were synthesized by reacting hydroxylamine hydrochloride with the corresponding chalcones. The chalcones were prepared by the Claisen-Schmidt condensation of different aromatic aldehydes with 4-methoxyacetophenone in the presence of aqueous potassium hydroxide. The purity of the synthesized compounds was confirmed by melting point determination and thin-layer chromatography, and their structures were characterized by IR and 1H NMR spectroscopy.

Carrageenan-Induced Rat Paw Edema Assay: [13] This in vivo method is used to screen for acute anti-inflammatory activity. Wistar albino rats are injected with a 1% w/v solution of carrageenan in the sub-plantar region of the left hind paw to induce edema. The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Antimicrobial Susceptibility Testing (MIC Determination): [12] The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay (MTT Assay): [16] This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. Cells are seeded in 96-well plates and treated with different concentrations of the isoxazole derivatives for a specified period. After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion

The isoxazole nucleus represents a versatile and promising scaffold in drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the isoxazole core and its substituents can lead to the development of potent and selective agents for the treatment of cancer, microbial infections, and inflammatory diseases. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design of next-generation isoxazole-based therapeutics. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of isoxazole derivatives.

References

Cytotoxicity of Novel Isoxazole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative overview of the cytotoxic properties of recently developed isoxazole-based compounds against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel isoxazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-Carboxamide 2d HeLa (Cervical Cancer)15.48 (µg/mL)DoxorubicinNot specified in study
Hep3B (Liver Cancer)~23 (µg/mL)DoxorubicinNot specified in study
Isoxazole-Carboxamide 2e Hep3B (Liver Cancer)~23 (µg/mL)DoxorubicinNot specified in study
Isoxazole Chalcone 10a DU145 (Prostate Cancer)0.96Positive Control4.10
Isoxazole Chalcone 10b DU145 (Prostate Cancer)1.06Positive Control4.10
Isoxazole Curcumin Derivative 40 MCF-7 (Breast Cancer)3.97Curcumin21.89
Hydnocarpin Isoxazole Derivative 5 A375 (Melanoma)3.6 (24h), 0.76 (48h)HydnocarpinNot specified in study
4-(Trifluoromethyl)isoxazole 2g MCF-7 (Breast Cancer)2.63DoxorubicinNot specified in study
3,4-isoxazolediamide 4 K562 (Erythroleukemia)Induces >50% apoptosis at 100 nMNot applicableNot applicable
3,4-isoxazolediamide 8 K562 (Erythroleukemia)Induces >50% apoptosis at 10 µMNot applicableNot applicable

Note: Direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell seeding density, incubation time, and specific assay protocols.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. These are two of the most widely used colorimetric assays for in vitro cytotoxicity screening.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoxazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2] It is a reliable and reproducible method for cytotoxicity screening.[3]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: The plate is washed multiple times with water to remove the TCA and excess medium.

  • Staining: A solution of SRB (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris-based solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm. The IC50 value is calculated from the dose-response curve.

Visualizations: Workflow and Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action of these novel isoxazole compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Treatment with Isoxazole Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) incubation->cytotoxicity_assay readout Absorbance Reading (Microplate Reader) cytotoxicity_assay->readout calculation IC50 Calculation readout->calculation

Caption: Experimental workflow for in vitro cytotoxicity testing of novel isoxazole compounds.

Many isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][4] A common mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade isoxazole Isoxazole Compound bax Bax Activation isoxazole->bax bcl2 Bcl-2 Inhibition isoxazole->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In Vitro Evaluation of 5-Ethyl-isoxazol-3-OL as a Putative Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro evaluation of the hypothetical enzyme inhibitory potential of 5-Ethyl-isoxazol-3-OL. Due to the limited direct experimental data on this specific molecule, this document leverages findings from closely related isoxazole derivatives to present a putative performance profile against a relevant enzymatic target. The isoxazole scaffold is a well-established pharmacophore known to exhibit a range of biological activities, including the inhibition of key enzymes in various disease pathways.[1][2][3][4][5] This guide will focus on its potential as a cyclooxygenase (COX) inhibitor, a common target for isoxazole-based compounds.[6][7][8]

Comparative Analysis of Inhibitory Activity

To contextualize the potential efficacy of this compound, its hypothetical inhibitory activity is compared against known non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various isoxazole derivatives and reference compounds against COX-1 and COX-2, based on published studies.[6] This allows for a theoretical positioning of this compound within the landscape of existing inhibitors.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2 [Hypothetical] [Hypothetical]
This compound COX-1 [Hypothetical] [Hypothetical]
Celecoxib (Standard)COX-20.04375
COX-115.0
Isoxazole Derivative C3COX-20.09152.2
COX-113.7
Isoxazole Derivative C5COX-20.07191.4
COX-113.4
Isoxazole Derivative C6COX-20.05266
COX-113.3

Data for isoxazole derivatives and Celecoxib are adapted from published in vitro assays.[6] The values for this compound are presented as hypothetical placeholders for the purpose of this guide.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of enzyme inhibitors. The following protocols are based on established assays for determining the inhibitory potential of compounds against cyclooxygenase enzymes.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a test compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound) and reference inhibitors (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitor in the appropriate buffer.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the colorimetric probe.

  • Add the test compound or reference inhibitor to the respective wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Enzyme Kinetics Study

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic study is performed.

Procedure:

  • Perform the COX inhibition assay as described above, but with varying concentrations of both the substrate (arachidonic acid) and the inhibitor (this compound).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mechanism of inhibition.

Cell Viability (Cytotoxicity) Assay

This assay assesses the potential toxicity of the compound on a relevant cell line.

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT or resazurin-based cytotoxicity assay kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cytotoxicity reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals (in the case of MTT) and measure the absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of an enzyme inhibitor.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Compound Synthesis (this compound) InhibitionAssay Enzyme Inhibition Assay (COX-1 & COX-2) Compound->InhibitionAssay Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Enzyme Enzyme & Substrate Preparation Enzyme->InhibitionAssay Cells Cell Culture Cells->Cytotoxicity Kinetics Enzyme Kinetics Study InhibitionAssay->Kinetics IC50 IC50 Determination InhibitionAssay->IC50 Mechanism Mechanism of Inhibition Kinetics->Mechanism CC50 CC50 Determination Cytotoxicity->CC50 Report Comparative Analysis & Report IC50->Report Mechanism->Report CC50->Report

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes, the putative targets of this compound.

cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs COX2->PGs_TXs Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

Comparative Logic Diagram

This diagram provides a logical comparison of this compound with other COX inhibitors based on their selectivity.

cluster_inhibitors COX Inhibitors NonSelective Non-Selective (e.g., Ibuprofen) COX1 COX-1 Inhibition NonSelective->COX1 COX2 COX-2 Inhibition NonSelective->COX2 Selective COX-2 Selective (e.g., Celecoxib) Selective->COX2 Hypothetical This compound (Putative COX-2 Selective) Hypothetical->COX2 Hypothesized

References

The Influence of Solvent Choice on the Regioselectivity of Isoxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired regioselectivity in the synthesis of substituted isoxazoles is a critical step. The solvent in which the reaction is conducted can play a pivotal role in determining the isomeric ratio of the products. This guide provides a comparative analysis of solvent effects on the regioselectivity of isoxazole synthesis, supported by experimental data and detailed protocols.

The synthesis of the isoxazole ring, a key scaffold in many pharmaceuticals, is often achieved through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. However, this reaction can lead to the formation of two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. The choice of solvent can significantly influence the ratio of these isomers, thereby impacting the overall efficiency and purity of the desired product.

Comparative Analysis of Solvent Effects on Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition for isoxazole synthesis is influenced by the polarity of the solvent. Generally, less polar solvents have been observed to favor the formation of the 3,5-disubstituted isomer in the Huisgen 1,3-dipolar cycloaddition.[1] Conversely, in certain reactions, such as the cyclocondensation of β-enamino diketones with hydroxylamine, the solvent choice can even invert the major regioisomer formed.[2]

A study on the [3+2] cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate demonstrated a clear trend in the ratio of the 3,5-disubstituted to the 3,4-disubstituted isoxazole with varying solvent polarity.[3] The experimental data from this study is summarized in the table below.

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazole
Toluene2.42.0
Dichloromethane8.93.4
Ethanol24.61.9
Dimethyl sulfoxide (DMSO)46.71.5

Table 1: Effect of solvent polarity on the regioselectivity of the 1,3-dipolar cycloaddition between 2-furfuryl nitrile oxide and ethyl propiolate.[3]

In another approach, the synthesis of 4,5-disubstituted isoxazoles from β-enamino diketones showed that polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor another.[2][4] For instance, the reaction of a specific β-enamino diketone with hydroxylamine hydrochloride in ethanol yielded a mixture of regioisomers, while the use of acetonitrile in the presence of pyridine favored the formation of one isomer with high regioselectivity.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for isoxazole synthesis where solvent choice is a key parameter.

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition [1]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • For in situ generation of the nitrile oxide from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.

Visualizing the Reaction Pathway

The following diagram illustrates the general reaction pathway for the 1,3-dipolar cycloaddition for isoxazole synthesis and highlights the influence of various factors, including the solvent, on the regioselectivity of the reaction.

Isoxazole_Synthesis cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_products Regioisomeric Products cluster_factors Influencing Factors R1_CNO R1-C≡N+-O- (Nitrile Oxide) TS Transition State R1_CNO->TS R2_Alkyne R2-C≡C-R3 (Alkyne) R2_Alkyne->TS Isoxazole_35 3,5-Disubstituted Isoxazole TS->Isoxazole_35 Pathway A Isoxazole_34 3,4-Disubstituted Isoxazole TS->Isoxazole_34 Pathway B Solvent Solvent Polarity (e.g., Toluene, CH2Cl2, EtOH, DMSO) Solvent->TS Influences Transition State Energy Sterics Steric Hindrance (R1, R2, R3) Sterics->TS Electronics Electronic Effects (Electron-withdrawing/donating groups) Electronics->TS Catalyst Catalyst (e.g., Cu(I)) Catalyst->TS

Caption: Factors influencing the regioselectivity of isoxazole synthesis.

References

A Comparative Guide to the Structural Confirmation of 5-Ethyl-isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. For small molecules such as 5-Ethyl-isoxazol-3-ol, a variety of analytical techniques can be employed to elucidate and confirm its three-dimensional structure. This guide provides a detailed comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this target molecule, complete with experimental data and protocols.

Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structural confirmation depends on several factors including the nature of the sample, the level of detail required, and the available instrumentation. Below is a summary of the key characteristics of X-ray crystallography, NMR, and Mass Spectrometry.

Technique Information Obtained Sample Requirements Advantages Disadvantages
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.Single, high-quality crystal (typically > 0.1 mm in each dimension).Provides unambiguous and definitive structural determination.Growing suitable crystals can be a significant bottleneck. Not suitable for amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemistry, and dynamic processes.~1-10 mg of pure sample dissolved in a suitable deuterated solvent.Non-destructive technique. Provides detailed information about the molecule in solution.Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), and structural information through fragmentation patterns.[1][2]Micrograms to nanograms of sample. Can be in solid, liquid, or gaseous form.High sensitivity. Can be coupled with separation techniques like GC or LC.Does not provide information on stereochemistry or the 3D arrangement of atoms. Fragmentation can sometimes be complex to interpret.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

X-ray Crystallography

While specific crystal data for this compound is not publicly available, the following protocol is based on established methods for similar isoxazole derivatives.[3][4]

Objective: To obtain a single crystal of this compound and determine its molecular structure using X-ray diffraction.

Methodology:

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

    • Select a well-formed, single crystal of appropriate size for data collection.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5][6][7][8]

Objective: To confirm the connectivity and chemical environment of the atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number of different types of protons and their chemical environments.

    • Expected signals for this compound would include a triplet and a quartet for the ethyl group, a singlet for the isoxazole proton, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms.

    • Expected signals would correspond to the carbons of the ethyl group and the isoxazole ring.

  • 2D NMR (Optional):

    • Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively, to confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.[1][2][9][10]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis:

    • Acquire a full-scan mass spectrum to determine the molecular ion peak, which corresponds to the molecular weight of the compound.

    • For this compound (C₅H₇NO₂), the expected exact mass would be approximately 113.0477 g/mol .

  • Tandem MS (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • The fragmentation pattern can provide valuable information about the different functional groups and their connectivity within the molecule. Isoxazoles often exhibit a characteristic N-O bond cleavage.[1]

Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Characterization ms Mass Spectrometry purification->ms Molecular Weight xray X-ray Crystallography purification->xray If Crystalline structure Confirmed Structure nmr->structure ms->structure xray->structure

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Decision Pathway for Choosing a Structural Confirmation Method

This diagram outlines the decision-making process for selecting the appropriate analytical technique.

decision_pathway start Pure Sample Obtained is_crystalline Is the sample crystalline? start->is_crystalline nmr_ms Perform NMR & MS is_crystalline->nmr_ms No xray Perform X-ray Crystallography is_crystalline->xray Yes structure_elucidated Structure Elucidated nmr_ms->structure_elucidated structure_confirmed Structure Confirmed xray->structure_confirmed

References

Safety Operating Guide

Prudent Disposal of 5-Ethyl-isoxazol-3-ol: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Ethyl-isoxazol-3-ol as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. The following guidelines are based on safety data sheets for structurally similar isoxazole derivatives and provide a framework for the safe management and disposal of this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory safety protocols.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

II. Spill Management and Emergency Procedures

In the event of a spill, the primary goal is to contain the material safely and prevent its release into the environment.

Small Spills:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) office.

  • Prevent the spill from entering drains or waterways.

III. Disposal Pathway

The recommended disposal route for this compound is through an approved chemical waste management company. This ensures that the compound is handled and disposed of in an environmentally responsible and compliant manner.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place the waste this compound, including any contaminated materials from spills, into a clearly labeled, sealed, and compatible container.

    • The label should include the chemical name ("this compound"), concentration (if in solution), and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Collection and Disposal:

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.

IV. Hazard Profile of Structurally Related Isoxazole Derivatives

To provide context on the potential hazards of this compound, the following table summarizes the classifications for similar compounds found in safety data sheets.

Compound NameCAS NumberHazard Classifications
3-Hydroxy-5-methylisoxazole10004-44-1Acute toxicity, Oral (Category 4); Serious eye damage (Category 1); Skin sensitization (Category 1)
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate123770-62-7Acute toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3)[1]
Isoxadifen-ethyl163520-33-0Acute Toxicity, Oral (Category 4); Skin Sensitization (Category 1); Very toxic to aquatic life with long lasting effects[2]

This data suggests that this compound should be handled as a substance with potential for acute oral toxicity, skin and eye irritation/damage, and environmental toxicity.

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_spill Is it a spill? ppe_check->is_spill spill_procedure Follow Spill Management Protocol: 1. Contain Spill 2. Absorb with inert material 3. Collect in sealed container is_spill->spill_procedure Yes waste_container Place waste in a labeled, sealed hazardous waste container is_spill->waste_container No spill_procedure->waste_container storage Store in designated hazardous waste accumulation area waste_container->storage disposal_request Arrange for pickup by EHS or licensed contractor storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-isoxazol-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Ethyl-isoxazol-3-OL. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar isoxazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.

I. Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, compiled from safety data for related isoxazole compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. A face shield should be worn when a splash hazard exists.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4]
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood/RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory at all times.[1]

II. Operational Plan: Handling and Storage

A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood.[1]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

B. Handling Procedures:

  • Weighing: If weighing the solid form of the compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is vital to protect personnel and the environment.

  • Waste Classification: Treat this compound and any materials that have come into contact with it as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

  • Prohibited Disposal: Do not pour any waste containing this compound down the drain or dispose of it with regular trash.[1]

IV. Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Work_Area Clean & Decontaminate Work Area Conduct_Experiment->Clean_Work_Area Segregate_Waste Segregate & Label Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.